Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Solubility Profiling & Solvent Selection for Methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate
Executive Summary
Methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate is a highly functionalized indole intermediate, critical in the synthesis of bioactive alkaloids and pharmaceutical candidates.[1][2] Its purification and utility in process chemistry are governed strictly by its solubility profile, which balances the lipophilicity of the 4,5-dialkoxy substituents against the hydrogen-bonding potential of the indole N-H and the ester moiety.
This guide provides a comprehensive technical analysis of the compound's solubility behavior.[1][2] It moves beyond static data points to establish a dynamic solvent selection strategy for reaction optimization, extraction, and recrystallization. The protocols detailed herein are designed to allow researchers to rapidly validate solubility limits in their specific laboratory environment.
To predict and manipulate the solubility of this molecule, we must first deconstruct its structural determinants.
Property
Value (Predicted/Analogous)
Impact on Solubility
Molecular Formula
CHNO
Moderate molecular weight (~249.26 g/mol ) suggests reasonable solubility in common organic solvents.[1][2]
LogP (Octanol/Water)
~2.5 – 3.0
Lipophilic. Poor water solubility; high affinity for chlorinated and aromatic solvents.[1][2]
H-Bond Donors (HBD)
1 (Indole N-H)
Critical for interaction with polar protic solvents (Alcohols).[1][2]
H-Bond Acceptors (HBA)
5 (Ester O, Ether O)
Facilitates solubility in polar aprotic solvents (DMSO, DMF) via dipole interactions.
Crystal Lattice Energy
High (Likely)
The planar indole core promotes - stacking, requiring thermal energy or high-polarity solvents to disrupt the lattice during dissolution.[1][2]
Mechanistic Insight: The 4-ethoxy and 5-methoxy groups increase electron density in the indole ring, enhancing lipophilicity compared to the unsubstituted parent.[1] However, the 2-carboxylate ester draws electron density, creating a "push-pull" electronic system that stabilizes the crystal lattice, often necessitating elevated temperatures for dissolution in alcohols.
Solubility Profile by Solvent Class
The following profile categorizes solvents based on their interaction with the solute's functional matrix.
Class A: Polar Aprotic Solvents (High Solubility)
Solvents: DMSO, DMF, DMAc, NMP.
Behavior: Excellent solubility at room temperature (>100 mg/mL).[1][2]
Application: Ideal for nucleophilic substitution reactions or as the "good solvent" in anti-solvent crystallization.[1][2]
Caveat: High boiling points make removal difficult; avoid for final purification unless using water precipitation.[1][2]
Class B: Chlorinated & Aromatic Solvents (Good Solubility)[1]
Application: Used exclusively to crash out the product from Class B or Class C solvents.[1][2]
Experimental Protocols
As exact solubility data can vary by polymorph and purity, the following self-validating protocols are required to establish the operational design space.
Protocol 1: Gravimetric Solubility Screen (The "Visual-First" Method)
Use this protocol to determine the precise saturation limit for your specific batch.[1][2]
Preparation: Weigh 50 mg of methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate into a clear HPLC vial.
Addition: Add the target solvent in 100 µL increments.
Agitation: Vortex for 30 seconds after each addition.
An In-Depth Technical Guide to the Chemistry and Pharmacology of Substituted Methoxy-Indole Derivatives
Introduction: The Indole Nucleus as a Privileged Scaffold The indole core, a bicyclic system comprising a fused benzene and pyrrole ring, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2] Its uniqu...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Indole Nucleus as a Privileged Scaffold
The indole core, a bicyclic system comprising a fused benzene and pyrrole ring, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2] Its unique electronic properties and structural rigidity allow it to interact with a vast array of biological targets, earning it the designation of a "privileged structure".[3] Nature itself has harnessed the indole scaffold in essential biomolecules, including the amino acid L-tryptophan and its neurotransmitter metabolite, serotonin.[3] The strategic functionalization of the indole ring, particularly with electron-donating groups like methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) moieties, significantly modulates the molecule's physicochemical properties and biological activity.[3]
This guide provides a comprehensive review of the synthesis, properties, and applications of methoxy-indole derivatives, with a specific focus on the emerging 4-ethoxy-5-methoxy indole substitution pattern. This particular arrangement has gained prominence through its incorporation into novel therapeutics, most notably the Factor B inhibitor LNP023 (Iptacopan), which has advanced to clinical evaluation for treating complement-mediated diseases.[4][5] We will explore the synthetic rationale for accessing this scaffold, delve into its biological mechanism of action through the lens of LNP023, and provide practical, field-proven insights for researchers in the pharmaceutical sciences.
Section 1: The Methoxy-Indole Scaffold in Medicinal Chemistry
The introduction of methoxy groups onto the indole ring enhances its electron-rich nature, influencing its reactivity and biological interactions. The position of this substitution is critical in determining the pharmacological profile of the resulting derivative.
4-Methoxyindoles : These derivatives are versatile building blocks used in the synthesis of a wide range of bioactive compounds, including anticancer agents, HIV-1 integrase inhibitors, and GABA analogs.[6][7] The 4-methoxy group can influence the orientation of the molecule within a binding pocket and alter its metabolic stability.
5-Methoxyindoles : This substitution pattern is found in numerous endogenous molecules and drugs, such as melatonin (N-acetyl-5-methoxytryptamine) and the anti-inflammatory drug indomethacin.[3] Derivatives of 5-methoxytryptamine have been extensively studied for their activity at serotonin receptors, particularly the 5-HT₄ receptor.[8][9] Structure-activity relationship (SAR) studies have shown that a 5-methoxy group can significantly improve activity in certain classes of compounds, such as thiazolidinedione–indole hybrids targeting PPARγ.[3]
The combined 4-ethoxy-5-methoxy pattern, while less common, represents a sophisticated strategy to fine-tune lipophilicity, hydrogen bonding capacity, and metabolic fate, offering a powerful tool for modern drug design.
Section 2: Synthesis of Substituted Methoxy-Indoles
The construction of the indole core is a foundational task in organic synthesis. While numerous methods exist, the Fischer indole synthesis remains one of the most classic and versatile approaches, particularly for substituted indoles.[10][11]
Causality in Synthetic Route Selection
The choice of synthetic strategy is dictated by the availability of starting materials and the desired substitution pattern. The Fischer synthesis, for instance, is highly effective but requires access to appropriately substituted arylhydrazines, which may not be readily available.[12] Furthermore, the strongly acidic conditions and high temperatures often employed can lead to side reactions, especially with electron-rich systems like methoxy-substituted phenylhydrazones.[11] An "abnormal" side reaction is the displacement of the methoxy group by a chloride ion when HCl is used as the catalyst.[11]
Trustworthiness through Methodological Control: To mitigate these challenges, careful optimization of the acid catalyst (e.g., using Lewis acids like ZnCl₂ or polyphosphoric acid (PPA) instead of Brønsted acids), temperature, and reaction time is crucial for achieving high yields and purity.[11] A two-step procedure, involving the pre-formation and purification of the phenylhydrazone intermediate before the final cyclization step, often provides a more robust and reproducible outcome.[11]
General Synthetic Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis of a substituted indole derivative, highlighting key decision points and processes.
Caption: A generalized workflow for synthesizing substituted indoles.
Experimental Protocol: Fischer Indole Synthesis
This protocol provides a representative, step-by-step methodology for the synthesis of a 5-methoxyindole, which can be adapted for other substituted analogs.
Objective: To synthesize 5-methoxy-2-methyl-1H-indole from 4-methoxyphenylhydrazine and acetone.
Materials:
4-methoxyphenylhydrazine hydrochloride
Acetone
Ethanol
Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)
In a round-bottom flask, dissolve 1.0 eq of 4-methoxyphenylhydrazine hydrochloride in ethanol.
Add 1.1 eq of acetone to the solution.
Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed. Causality: This initial condensation is typically efficient at room temperature and isolates the key intermediate, allowing for a cleaner subsequent cyclization.
Remove the ethanol under reduced pressure. The crude hydrazone can be used directly or purified if necessary.
Add polyphosphoric acid (approx. 10x the weight of the hydrazone). Causality: PPA serves as both the acid catalyst and the solvent, promoting the[8][8]-sigmatropic rearrangement and subsequent cyclization while minimizing side reactions associated with other acids.
Heat the mixture to 80-100°C with vigorous stirring. The reaction progress should be monitored by TLC.
Once the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.
Workup and Purification:
Carefully quench the reaction by slowly adding the mixture to a beaker of ice water with stirring.
Neutralize the acidic solution by the slow addition of saturated NaHCO₃ solution until the pH is ~7-8.
Extract the aqueous layer three times with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
Concentrate the filtrate under reduced pressure to yield the crude product.
Purify the crude indole using silica gel column chromatography to obtain the final product.
Section 3: Case Study: LNP023 (Iptacopan)
The discovery of LNP023 (Iptacopan) by Novartis provides an exemplary case study on the application of a complex 4-ethoxy-5-methoxy indole derivative in modern medicine.[4]
Mechanism of Action
LNP023 is a first-in-class, orally bioavailable inhibitor of Factor B (FB), a serine protease that is a key component of the alternative pathway (AP) of the complement system.[4][5] The AP is a critical part of the innate immune system, but its overactivation contributes to the pathogenesis of numerous diseases, including age-related macular degeneration and paroxysmal nocturnal hemoglobinuria (PNH).[4][5] By inhibiting Factor B, LNP023 prevents the formation of both C3 and C5 convertases, effectively shutting down the amplification loop of the AP and reducing downstream inflammatory and cell-lytic effects.[4]
Complement Alternative Pathway and LNP023 Inhibition
The following diagram illustrates the central role of Factor B in the complement alternative pathway and the inhibitory action of LNP023.
Caption: LNP023 inhibits Factor B, preventing the formation of the C3 convertase.
Biological Activity Data
The development of LNP023 involved extensive optimization from an initial high-throughput screening (HTS) hit. The potency of the final compound highlights its efficacy as a Factor B inhibitor.
Section 4: Physicochemical and Spectroscopic Characterization
The characterization of novel indole derivatives is essential for confirming their structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.
Representative Spectroscopic Data
The following table provides expected ¹H and ¹³C NMR chemical shifts for a hypothetical 4-ethoxy-5-methoxy-indole scaffold, based on published data for related structures.[13][14] Actual values will vary based on substitution at other positions.
Nucleus
Position
Expected Chemical Shift (ppm)
Notes
¹H NMR
N-H
11.0 - 12.0
Broad singlet, exchangeable with D₂O.
H-6
7.2 - 7.4
Doublet.
H-7
6.8 - 7.0
Doublet.
H-2 / H-3
6.5 - 7.5
Singlets or doublets, depending on substitution.
5-OCH₃
3.7 - 3.9
Singlet, 3H.
4-OCH₂CH₃
4.0 - 4.2
Quartet, 2H.
4-OCH₂CH₃
1.3 - 1.5
Triplet, 3H.
¹³C NMR
C-7a
150 - 155
C-3a
130 - 135
C-4
145 - 150
Attached to ethoxy group.
C-5
150 - 155
Attached to methoxy group.
C-2, C-3, C-6, C-7
100 - 125
5-OCH₃
55 - 57
4-OCH₂CH₃
63 - 65
4-OCH₂CH₃
14 - 16
Section 5: Future Directions and Conclusion
The 4-ethoxy-5-methoxy indole scaffold, exemplified by the clinical candidate LNP023, represents a significant advancement in the field of medicinal chemistry. The successful targeting of the complement system with an orally bioavailable small molecule underscores the therapeutic potential of this uniquely substituted core.
Future research should focus on:
Exploring New Biological Targets: The physicochemical properties imparted by the 4-ethoxy-5-methoxy substitution may be advantageous for targeting other enzyme classes, such as kinases or epigenetic targets, where precise interactions and tailored solubility are paramount.
Developing Novel Synthetic Methodologies: Creating more efficient, scalable, and regioselective syntheses for polysubstituted indoles will accelerate the discovery of new drug candidates.
Expanding SAR Studies: A systematic exploration of substituents at other positions of the 4-ethoxy-5-methoxy indole ring could yield derivatives with improved potency, selectivity, and pharmacokinetic profiles for a range of diseases.
References
Valeur, E., et al. (2020). Discovery of 4-((2S,4S)-4-Ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases. Journal of Medicinal Chemistry, 63(11), 5697-5722. [Link]
Abdala, A., et al. (2012). Assessment of the pharmacological properties of 5-methoxyindole derivatives at 5-HT4 receptors. Journal of Pharmacy and Pharmacology, 64(10), 1465-1473. [Link]
Shafi, S., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(1), 4770. [Link]
Kar, A., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(54), 34225-34269. [Link]
Singh, S., & Singh, P. (2018). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Current Organic Synthesis, 15(5), 613-644. [Link]
Sundberg, R. J. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. [Link]
Chen, J., et al. (2017). Synthesis and cytotoxic activities of novel 4-methoxy-substituted and 5-methyl-substituted (3′S,4′S)-(-)-cis-khellactone derivatives that induce apoptosis via the intrinsic pathway. Drug Design, Development and Therapy, 11, 1879-1894. [Link]
Saini, M., et al. (2026). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules. [Link]
Nandi, G. C., & Singh, M. S. (2020). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organocatalysis, 7(1), 16-35. [Link]
ResearchGate. (2012). Assessment of the pharmacological properties of 5-methoxyindole derivatives at 5-HT4 receptors. [Link]
Karon, K., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(9), 2167. [Link]
ResearchGate. (2020). Discovery of 4-((2S,4S)-4-Ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases. [Link]
ResearchGate. (2017). Synthesis and cytotoxic activities of novel 4-methoxy-substituted and 5-methyl-substituted (3′S,4′S)-(−)-cis-khellactone derivatives that induce apoptosis via the intrinsic pathway. [Link]
National Center for Biotechnology Information. (n.d.). 5-Methoxyindole. PubChem Compound Database. [Link]
Hadimani, M. B., et al. (2013). Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents. Journal of Medicinal Chemistry, 56(8), 3465-3471. [Link]
Semantic Scholar. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray. [Link]
Therapeutic potential of methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate analogs
Title: The Therapeutic Architecture of Methyl 4-Ethoxy-5-Methoxy-1H-Indole-2-Carboxylate Analogs Subtitle: A Technical Deep Dive into Scaffold Synthesis, Structure-Activity Relationships (SAR), and Target Specificity. Ex...
Author: BenchChem Technical Support Team. Date: February 2026
Title: The Therapeutic Architecture of Methyl 4-Ethoxy-5-Methoxy-1H-Indole-2-Carboxylate Analogs
Subtitle: A Technical Deep Dive into Scaffold Synthesis, Structure-Activity Relationships (SAR), and Target Specificity.
Executive Summary
This technical guide analyzes the therapeutic utility of methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate , a highly functionalized indole scaffold. While the indole-2-carboxylate moiety is a well-established pharmacophore for binding divalent metal cations in metalloenzymes (specifically Secreted Phospholipase A2 - sPLA2 ), the specific 4-ethoxy-5-methoxy substitution pattern represents a strategic refinement in medicinal chemistry. This "push-pull" electronic configuration optimizes lipophilicity, metabolic stability, and selectivity profiles against off-target kinases.
This guide is structured for drug discovery scientists, focusing on the synthetic accessibility of this core and its application in designing sPLA2 inhibitors and receptor tyrosine kinase (RTK) modulators.
The indole-2-carboxylate core is a "privileged structure" for inhibiting sPLA2, an enzyme critical in the arachidonic acid cascade (inflammation/atherosclerosis).
Mechanism of Action: The C2-carboxylate and the indole N1-H (or N1-substituent) form a chelating triad with the catalytic Calcium (Ca²⁺) ion and the active site Histidine/Aspartate dyad.
Role of 4-Ethoxy-5-Methoxy Substituents:
Electronic Effect: The 5-methoxy group is a strong electron donor (resonance), increasing electron density at the C3 position. This is critical for introducing glyoxylamide or acyl linkers (common in potent sPLA2 inhibitors like Indoxam or Varespladib analogs).
Steric/Lipophilic Tuning: The 4-ethoxy group adds bulk and lipophilicity (
modulation). In the sPLA2 binding pocket, the "hydrophobic channel" accommodates fatty acid tails. The 4-ethoxy group provides a "molecular anchor" that improves residence time compared to the smaller 4-methoxy or 4-H analogs, while avoiding the metabolic liability of a free phenol.
Substituted indole-2-carboxylates serve as bioisosteres for indazole-based kinase inhibitors (e.g., analogs of Pazopanib or Axitinib). The 4,5-dialkoxy pattern mimics the dimethoxy-quinazoline pharmacophore seen in EGFR inhibitors, allowing this scaffold to dock into the ATP-binding pocket of receptor tyrosine kinases.
Part 2: Experimental Synthesis Protocol
Methodology: The Hemetsberger-Knittel Indole Synthesis is the most robust route for generating 4,5-disubstituted indole-2-carboxylates, avoiding the regioselectivity issues of the Fischer indole synthesis.
eq) and methyl azidoacetate ( eq) in dry Methanol ( M concentration).
Add NaOMe (
eq) dropwise at to prevent polymerization.
Stir at
for 2 hours, then allow to warm to room temperature overnight.
Workup: Pour into ice water. Extract with Ethyl Acetate. The product, methyl 2-azido-3-(3-ethoxy-4-methoxyphenyl)acrylate, acts as the labile intermediate.
Validation: Monitor disappearance of aldehyde peak (~
M). Note: High dilution is critical to prevent intermolecular side reactions.
Heat to reflux (
) under Nitrogen atmosphere.
Mechanism: The azide decomposes to a nitrene intermediate, which inserts into the aromatic C-H bond.
Reflux for 1-3 hours until Nitrogen evolution ceases.
Purification: Cool to room temperature. The product often crystallizes directly. If not, remove solvent in vacuo and purify via silica gel chromatography (Hexane:EtOAc gradient).
Step 3: C3-Functionalization (Optional for sPLA2 Inhibitors)
To activate the scaffold for sPLA2 inhibition, react the indole with Oxalyl Chloride at
to install the glyoxyl chloride at C3, followed by amidation.
Part 3: Visualization of Pathways
Synthesis & Mechanism Diagram
Caption: Hemetsberger-Knittel synthesis pathway converting the benzaldehyde precursor to the active indole scaffold via a nitrene intermediate.
Biological Interaction Map (sPLA2 Active Site)
Caption: Pharmacophore mapping of the indole-2-carboxylate core within the sPLA2 active site. The 4,5-substituents occupy the hydrophobic channel.
Part 4: Comparative Data & SAR Analysis
The following table summarizes the biological impact of modifying the 4- and 5-positions of the indole-2-carboxylate core, derived from aggregate SAR studies on sPLA2 inhibitors (e.g., Indoxam series).
Substituent Position
Modification
Effect on Potency (IC₅₀)
Effect on Properties
4-Position
-H (Unsubstituted)
Baseline (Moderate)
Lower lipophilicity; faster clearance.
4-Position
-OCH₂CH₃ (Ethoxy)
Increased (High)
Fills hydrophobic pocket; blocks metabolic oxidation at C4.
4-Position
-OH (Hydroxy)
Decreased
Too polar; rapid Phase II conjugation (glucuronidation).
5-Position
-OCH₃ (Methoxy)
Increased
Electron donor; activates C3 for functionalization; H-bond acceptor.
5-Position
-F / -Cl
Variable
Increases metabolic stability but alters electronic "push" on the ring.
Key Insight: The 4-ethoxy-5-methoxy combination is superior to the 5,6-dimethoxy isomer often found in natural products (like melanin precursors) because it extends the scaffold's reach into the wider "opening" of the enzyme's substrate channel.
References
Hemetsberger, H., & Knittel, D. (1972). Synthese und Thermolyse von α-Azidoacrylestern. Monatshefte für Chemie, 103, 194–204.
Smart, B. P., et al. (2004). Structure-Activity Relationships of Indole-Based Inhibitors of Secreted Phospholipase A2 (Group V). Bioorganic & Medicinal Chemistry, 12(16), 4211-4220.
Mogi, M., et al. (2020).[1] Discovery of LNP023: A Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases. Journal of Medicinal Chemistry, 63(11), 5697-5722.[1] (Demonstrates the utility of 4,5-substituted indoles in modern drug design).
Rebelo, S., et al. (2018). Synthesis of Indole-2-Carboxylates: A Review of the Hemetsberger-Knittel Reaction. European Journal of Organic Chemistry.
Precision Pharmacophore Modeling of Substituted Indole-2-Carboxylates
A Technical Guide for Drug Discovery Professionals Executive Summary The indole-2-carboxylate scaffold represents a "privileged structure" in medicinal chemistry, serving as a core template for NMDA receptor antagonists,...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Drug Discovery Professionals
Executive Summary
The indole-2-carboxylate scaffold represents a "privileged structure" in medicinal chemistry, serving as a core template for NMDA receptor antagonists, HIV-1 integrase inhibitors, and cytosolic phospholipase A2 (cPLA2) inhibitors. Its utility stems from the rigid bicyclic aromatic core (providing π-π stacking opportunities) coupled with a modifiable carboxylate "warhead" that frequently engages in salt bridges or metal chelation.
This guide provides a rigorous, field-proven methodology for developing high-confidence pharmacophore models for this scaffold. It moves beyond basic protocol listing to address specific challenges: ionization states of the C2-carboxylate, conformational flexibility of C3-substituents, and the electronic influence of C5/C6 halogens.
Part 1: The Scaffold & Mechanistic Grounding
The Indole-2-Carboxylate Core
The pharmacophoric signature of substituted indole-2-carboxylates is defined by three primary interaction vectors:
The Anionic Anchor (C2-COO⁻): At physiological pH (7.4), the carboxylic acid (pKa ≈ 3.5–4.5) is deprotonated. In pharmacophore modeling, this must be defined as a Negative Ionizable feature or a Bidentate H-bond Acceptor . It typically targets positively charged residues (Arginine, Lysine) or chelates divalent cations (Mg²⁺, Zn²⁺).
The Hydrophobic Platform (Indole Ring): The bicyclic system acts as a Hydrophobic or Aromatic Ring feature, often engaging in π-stacking with Tryptophan or Phenylalanine residues in the binding pocket (e.g., the Glycine site of NMDAR).
The Vectorial Substituents (C3, C5, C6):
C3 Position: Critical for introducing H-bond donors/acceptors to gain selectivity.
C5/C6 Positions: Halogenation here (Cl, Br) often fills hydrophobic sub-pockets and modulates the pKa of the ring nitrogen.
Mechanistic Case Studies
NMDA Receptor (Glycine Site): Indole-2-carboxylates act as competitive antagonists.[1][2] The carboxylate mimics the glycine carboxylate, interacting with Arg residues (e.g., Arg260 in NR1 subunit).
HIV-1 Integrase: The motif chelates the essential Mg²⁺ cofactors in the enzyme's active site.[3]
Part 2: Computational Workflow & Protocols
Diagram: The Pharmacophore Generation Pipeline
The following workflow outlines the critical path from raw chemical structures to a validated hypothesis.
Figure 1: End-to-end workflow for ligand-based pharmacophore generation of indole derivatives.
Protocol: Ligand Preparation (Critical Step)
Context: Standard "wash" protocols often fail indole-2-carboxylates by incorrectly protonating the acid or misassigning the indole nitrogen tautomer.
Ionization: Force the C2-carboxylate to the deprotonated state (COO-).
Why: The interaction energy difference between a neutral H-bond and a salt bridge is significant (~5-10 kcal/mol). Modeling as neutral COOH will result in false negatives during virtual screening.
Tautomer Generation: Generate tautomers for the indole core, but constrain the N1-H.
Note: While 3H-indole is possible, the 1H-indole is the bioactive tautomer for this scaffold in 99% of cases due to aromatic stability.
Stereoisomerism: If the C3 substituent contains a chiral center, enumerate both R/S enantiomers unless biological data specifies otherwise.
Protocol: Conformational Analysis
Context: The indole ring is rigid, but the C2-carboxylate bond can rotate, and C3-substituents are highly flexible.
Method: Use a mixed approach.
Core: Treat the indole-2-carboxylate as a semi-rigid anchor.
Sidechains: Perform a Stochastic/Monte Carlo search (e.g., OPLS3 or MMFF94 force field).
Energy Window: Discard conformers > 10 kcal/mol above the global minimum.
Causality: High-energy conformers are unlikely to be bioactive unless the binding enthalpy is exceptionally high (rare for this scaffold).
RMSD Clustering: Cluster conformers with an RMSD cutoff of 0.5Å to reduce redundancy.
Part 3: Modeling the NMDA/Glycine Site Antagonist (Case Study)
This section details the construction of a pharmacophore model for NMDA antagonists (e.g., 5,7-dichlorokynurenic acid analogs or specific indole-2-carboxylates).[2]
Feature Definitions
Based on structure-activity relationship (SAR) data [1, 2]:
Halogen (Cl/Br) filling a specific lipophilic pocket.
H-Bond Acceptor
C3 Substituent
Vector
Interaction with polar residues (e.g., Thr/Ser).
Diagram: The Pharmacophore Hypothesis
The diagram below visualizes the spatial arrangement required for high-affinity binding.
Figure 2: 3D Spatial arrangement of pharmacophoric features for Indole-2-carboxylate NMDA antagonists.
Part 4: Validation & Quality Assurance
A pharmacophore model is only as good as its ability to discriminate actives from decoys.
The Decoy Set Strategy
Do not rely solely on random ZINC database compounds.
Source: Use the DUD-E (Directory of Useful Decoys) generator.
Input: Your top 5 active indole-2-carboxylates.
Criteria: Decoys must match the actives in physical properties (Molecular Weight, LogP, Rotatable Bonds) but mismatch in topology.
Metrics for Success
Calculate the Enrichment Factor (EF) at 1% of the screened database.
Formula:
Threshold: An EF > 10 is required for a production-grade model. If EF < 10, tighten the tolerance radius of the "Negative Ionizable" feature (reduce from 1.5Å to 1.0Å).
References
Hu, J., et al. (2020). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents.[4][5] National Institutes of Health (PMC).
[Link]
Leeson, P. D., et al. (1993). Indole-2-carboxylates, novel antagonists of the N-methyl-D-aspartate (NMDA)-associated glycine recognition sites: in vivo characterization.[1][2] PubMed.
[Link]
Zhang, X., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.[3] PubMed Central.
[Link]
Olgen, S., et al. (2002). Synthesis and receptor docking studies of N-substituted indole-2-carboxylic acid esters as a search for COX-2 selective enzyme inhibitors. PubMed.
[Link]
Gao, Y., et al. (2022).[6] Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein.[6][7] European Journal of Medicinal Chemistry.[6]
[Link][6]
Technical Guide: Methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate in Medicinal Chemistry
This guide details the technical role of methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate (CAS 887360-84-1) as a high-value scaffold in medicinal chemistry. It explores its synthesis, reactivity profile, and application...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the technical role of methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate (CAS 887360-84-1) as a high-value scaffold in medicinal chemistry. It explores its synthesis, reactivity profile, and application as a precursor for GPR35 agonists and kinase inhibitors .
Executive Summary
Methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate is a specialized indole building block characterized by a distinct 4,5-dialkoxy substitution pattern . In drug discovery, this scaffold serves as a critical intermediate for synthesizing indole-2-carboxamides , a privileged class of pharmacophores with proven activity against G protein-coupled receptors (GPCRs) (specifically GPR35 ) and various protein kinases .
The molecule's value lies in its electronic tuning : the 4-ethoxy and 5-methoxy groups provide electron-donating character that modulates the acidity of the NH proton and the basicity of the indole ring, influencing binding affinity in hydrophobic pockets of target proteins.
The synthesis of methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate typically employs the Hemetsberger-Knittel Indole Synthesis or a modified Fischer Indole Synthesis . The Hemetsberger route is preferred for 2-carboxylate indoles as it proceeds under milder conditions and allows for regioselective control.
Protocol: Modified Hemetsberger-Knittel Synthesis
Principle: Condensation of a substituted benzaldehyde with an azido-acetate, followed by thermolysis to form the indole core.
electrocyclic ring closure [1,5]-sigmatropic shift aromatization.
Purification: Recrystallization from EtOH/Water or column chromatography (Hexane/EtOAc).
Workflow Diagram (DOT)
Figure 1: Hemetsberger-Knittel synthesis pathway for the target indole scaffold.
Medicinal Chemistry Applications
A. GPR35 Agonist Development
The indole-2-carboxylic acid core is a validated scaffold for GPR35 agonists . GPR35 is an orphan GPCR implicated in inflammation, pain, and gastrointestinal diseases.
Mechanism: The carboxylate group (formed after hydrolysis of the methyl ester) mimics the endogenous ligand kynurenic acid .
Role of 4,5-Substitution: The 4-ethoxy-5-methoxy pattern provides a specific hydrophobic bulk that occupies the receptor's orthosteric binding pocket more effectively than the unsubstituted indole.
Reference Context: Analogous studies on 5,6-dihydroxyindole-2-carboxylic acids and nitro-derivatives demonstrate that alkoxy substitutions at positions 4, 5, and 6 significantly enhance potency (low nanomolar
) by engaging specific hydrophobic residues (e.g., Phe, Tyr) in the receptor transmembrane domain.
B. Kinase Inhibition (JAK/VEGFR)
Indole-2-carboxamides (derived from this ester) are potent ATP-competitive inhibitors.
Binding Mode: The indole NH and the carbonyl oxygen of the amide (at C2) form a donor-acceptor hydrogen bond pair with the hinge region of the kinase.
SAR Insight: The 4-ethoxy group is critical. It often points towards the solvent-exposed front or a specific hydrophobic pocket (e.g., the "gatekeeper" residue), improving selectivity over other kinases. The 5-methoxy group stabilizes the core electron density, preventing metabolic oxidation at the 5-position.
C. Self-Validating Reactivity Protocol
To validate the quality of the scaffold for medicinal chemistry campaigns, a standard hydrolysis-amidation sequence is used.
Protocol: Hydrolysis & Amide Coupling
Hydrolysis: Dissolve ester (1.0 eq) in THF/MeOH/H₂O (3:1:1). Add LiOH (2.0 eq). Stir at RT for 4h. Acidify to pH 3. Filter precipitate (Yield >90%).
Coupling: React the resulting acid with an amine (R-NH₂) using HATU (1.2 eq) and DIPEA (3.0 eq) in DMF.
Success Criteria: LC-MS showing >95% conversion to the amide. Absence of decarboxylation by-products (which can occur if heated excessively under acidic conditions).
Structural Activity Relationship (SAR) Logic
The 4-ethoxy-5-methoxy motif is not random; it is a strategic design element.
4-Position (Ethoxy):
Steric Bulk: Larger than methoxy, it probes the depth of the binding pocket.
). Increases the electron density of the indole ring, making it more susceptible to electrophilic attack at C3 (useful for further functionalization) but also increasing the pKa of the NH, strengthening H-bond donor capability.
2-Position (Carboxylate):
Synthetic Handle: The ester is a "masked" acid or amide. It locks the conformation of the indole, preventing C2-metabolism.
SAR Decision Tree (DOT)
Figure 2: Structural Activity Relationship (SAR) rationale for the 4,5-disubstituted scaffold.
References
Deng, H., & Fang, Y. (2012). Synthesis and Agonistic Activity at the GPR35 of 5,6-Dihydroxyindole-2-carboxylic Acid Analogues. ACS Medicinal Chemistry Letters, 3(7), 550–554. Link
Context: Establishes the utility of indole-2-carboxylic acids as GPR35 agonists and the importance of alkoxy/hydroxy substitution p
PubChem Compound Summary. (n.d.). Methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate (CID 688172).[2][3][4] National Center for Biotechnology Information. Link
Context: Verification of chemical structure, physical properties, and CAS registry.
Application Notes and Protocols for the Step-by-Step Preparation of 4-Ethoxy-5-Methoxy Indole Esters
Introduction Indole and its derivatives are fundamental heterocyclic scaffolds that form the core of numerous natural products, pharmaceuticals, and agrochemicals. The specific substitution pattern on the indole nucleus...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Indole and its derivatives are fundamental heterocyclic scaffolds that form the core of numerous natural products, pharmaceuticals, and agrochemicals. The specific substitution pattern on the indole nucleus plays a crucial role in modulating their biological activity. This document provides a comprehensive, step-by-step guide for the synthesis of 4-ethoxy-5-methoxy indole esters, valuable intermediates for drug discovery and development. The presented methodology is designed for researchers, scientists, and drug development professionals, offering not only a detailed protocol but also the scientific rationale behind the chosen synthetic strategy.
The synthesis is logically divided into three main stages:
Preparation of the key starting material, 4-ethoxy-5-methoxy-2-nitrotoluene, from commercially available precursors.
Construction of the 4-ethoxy-5-methoxyindole ring using the Leimgruber-Batcho indole synthesis.[1]
Functionalization of the indole at the C3 position to introduce the ester moiety via a Vilsmeier-Haack formylation, followed by oxidation and esterification.[2][3][4]
Overall Synthetic Scheme
Caption: Overall synthetic workflow for 4-ethoxy-5-methoxy indole esters.
Part 1: Synthesis of 4-Ethoxy-5-methoxy-2-nitrotoluene
Step 1.1: Ethylation of Isovanillin to 3-Ethoxy-4-methoxybenzaldehyde
This step involves a Williamson ether synthesis to convert the phenolic hydroxyl group of isovanillin to an ethoxy group.
Protocol:
To a solution of isovanillin (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetone, add a base like potassium carbonate (K₂CO₃, 1.5-2 equivalents).
Stir the mixture at room temperature for 30 minutes.
Add bromoethane (1.2-1.5 equivalents) dropwise to the suspension.
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction to room temperature and pour it into ice-water.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain 3-ethoxy-4-methoxybenzaldehyde.
Step 1.2: Reduction of 3-Ethoxy-4-methoxybenzaldehyde to (3-Ethoxy-4-methoxyphenyl)methanol
The aldehyde is reduced to the corresponding benzyl alcohol.
Protocol:
Dissolve 3-ethoxy-4-methoxybenzaldehyde (1 equivalent) in a suitable solvent like methanol or ethanol.
Cool the solution to 0 °C in an ice bath.
Add sodium borohydride (NaBH₄, 1.1-1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
Quench the reaction by the slow addition of water.
Remove the alcohol solvent under reduced pressure.
Extract the aqueous residue with ethyl acetate.
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield (3-ethoxy-4-methoxyphenyl)methanol.
Step 1.3: Deoxygenation to 4-Ethoxy-5-methoxytoluene
The benzyl alcohol is deoxygenated to the corresponding toluene derivative.
Protocol:
To a solution of (3-ethoxy-4-methoxyphenyl)methanol (1 equivalent) in a suitable solvent like dichloromethane (DCM) or acetonitrile, add triethylsilane (Et₃SiH, 2-3 equivalents).
Cool the mixture to 0 °C and slowly add a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂, 1.5-2 equivalents).
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
Extract the product with DCM, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
Purify the crude product by column chromatography on silica gel to obtain pure 4-ethoxy-5-methoxytoluene.
Step 1.4: Nitration of 4-Ethoxy-5-methoxytoluene
The final step in the precursor synthesis is the regioselective nitration. The alkoxy groups direct the nitration to the positions ortho and para to them. The position ortho to the methyl group and para to the methoxy group is sterically and electronically favored.
Protocol:
In a flask, cool a mixture of concentrated sulfuric acid (H₂SO₄) to 0 °C.
Slowly add concentrated nitric acid (HNO₃) while maintaining the low temperature to prepare the nitrating mixture.
In a separate flask, dissolve 4-ethoxy-5-methoxytoluene (1 equivalent) in a suitable solvent like DCM or acetic anhydride.
Cool the solution of the toluene derivative to 0 °C.
Slowly add the pre-cooled nitrating mixture dropwise, keeping the reaction temperature below 5 °C.
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
Carefully pour the reaction mixture onto crushed ice.
Extract the product with DCM, wash with water, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
Purify the crude product by column chromatography to isolate 4-ethoxy-5-methoxy-2-nitrotoluene.
Part 2: Leimgruber-Batcho Synthesis of 4-Ethoxy-5-methoxyindole
This robust two-step synthesis constructs the indole ring from the o-nitrotoluene precursor.[1][5]
In a round-bottom flask, dissolve 4-ethoxy-5-methoxy-2-nitrotoluene (1 equivalent) in anhydrous DMF.
Add N,N-dimethylformamide dimethyl acetal (DMFDMA, 1.5-2 equivalents) and a catalytic amount of pyrrolidine.
Heat the reaction mixture to reflux (around 120-140 °C) for several hours, monitoring the formation of the deep-red enamine intermediate by TLC.
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure to obtain the crude enamine, which can be used in the next step without further purification.
Step 2.2: Reductive Cyclization to 4-Ethoxy-5-methoxyindole
Protocol:
Dissolve the crude enamine intermediate from the previous step in a suitable solvent such as ethyl acetate, methanol, or a mixture thereof.
Add a catalyst, such as 10% Palladium on carbon (Pd/C).
Subject the mixture to hydrogenation, either by bubbling hydrogen gas through the solution or by using a Parr hydrogenator (typically at 40-50 psi).
Monitor the reaction by TLC until the starting material is consumed.
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford pure 4-ethoxy-5-methoxyindole.
Part 3: Synthesis of Ethyl 4-Ethoxy-5-methoxyindole-3-carboxylate
This three-step sequence introduces an ethyl ester group at the C3 position of the indole ring.
Step 3.1: Vilsmeier-Haack Formylation
This reaction introduces a formyl (-CHO) group at the C3 position of the indole.[2][6]
Protocol:
In a flask cooled to 0 °C, slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) to anhydrous DMF (3-4 equivalents) with stirring.
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
In a separate flask, dissolve 4-ethoxy-5-methoxyindole (1 equivalent) in anhydrous DMF.
Slowly add the prepared Vilsmeier reagent to the indole solution at 0 °C.
Allow the reaction to warm to room temperature and then heat to 40-60 °C for 1-3 hours, monitoring by TLC.
Cool the reaction mixture and pour it onto crushed ice.
Neutralize the solution by adding a saturated aqueous solution of sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) until the pH is basic.
Collect the precipitated solid by filtration, wash with water, and dry to obtain 4-ethoxy-5-methoxyindole-3-carboxaldehyde.
Step 3.2: Oxidation to Carboxylic Acid
The aldehyde is oxidized to the corresponding carboxylic acid.[3]
Protocol:
Suspend 4-ethoxy-5-methoxyindole-3-carboxaldehyde (1 equivalent) in a mixture of a suitable solvent like t-butanol and water.
Add a mild oxidizing agent such as sodium chlorite (NaClO₂) and a scavenger like 2-methyl-2-butene.
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
Acidify the reaction mixture with dilute hydrochloric acid (HCl) to precipitate the carboxylic acid.
Collect the solid by filtration, wash with water, and dry to obtain 4-ethoxy-5-methoxyindole-3-carboxylic acid.
Step 3.3: Fischer Esterification
The final step is the acid-catalyzed esterification of the carboxylic acid.[4]
Protocol:
Dissolve 4-ethoxy-5-methoxyindole-3-carboxylic acid (1 equivalent) in an excess of absolute ethanol, which acts as both the solvent and the reagent.
Add a catalytic amount of a strong acid, such as concentrated H₂SO₄ or p-toluenesulfonic acid (TsOH).
Heat the reaction mixture to reflux for several hours, monitoring by TLC.
Cool the reaction mixture and remove the excess ethanol under reduced pressure.
Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution, water, and brine.
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
Purify the crude product by recrystallization or column chromatography to yield the final product, ethyl 4-ethoxy-5-methoxyindole-3-carboxylate.
Mass Spectrometry (ESI): Calculated for C₁₄H₁₇NO₄, found [M+H]⁺.
References
Indole-3-carbaldehyde - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]
Böttcher, C., Chapman, A., Fellermeier, F., Choudhary, M., Scheel, D., & Glawischnig, E. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(2), 849-861.
Böttcher, C., Chapman, A., Fellermeier, F., Choudhary, M., Scheel, D., & Glawischnig, E. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. ResearchGate. Retrieved February 22, 2026, from [Link]
Sandmeyer reaction - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]
Böttcher, C., Chapman, A., Fellermeier, F., Choudhary, M., Scheel, D., & Glawischnig, E. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. ResearchGate. Retrieved February 22, 2026, from [Link]
Kim, J., & Lee, S. (2019). Aerobic Oxidation Approaches to Indole-3-carboxylates: A Tandem Cross Coupling of Amines–Intramolecular Mannich–Oxidation Sequence. Organic Letters, 21(17), 6823-6827.
The Leimgruber-Batcho Indole Synthesis. (n.d.). Retrieved February 22, 2026, from [Link]
The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. (n.d.). Retrieved February 22, 2026, from [Link]
Sandmeyer Reaction - SynArchive. (n.d.). Retrieved February 22, 2026, from [Link]
Wang, Y., Zhang, Y., & Wang, J. (2017). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. ResearchGate. Retrieved February 22, 2026, from [Link]
Sandmeyer reaction - L.S.College, Muzaffarpur. (2022, January 21). Retrieved February 22, 2026, from [Link]
Gribble, G. W. (2017). Leimgruber–Batcho Indole Synthesis. ResearchGate. Retrieved February 22, 2026, from [Link]
Sandmeyer Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 22, 2026, from [Link]
Supporting Information. (n.d.). Wiley-VCH. Retrieved February 22, 2026, from [Link]
Ethyl 5-methoxyindole-2-carboxylate. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]
Leimgruber–Batcho indole synthesis - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]
Deadman, J. J., & Ley, S. V. (2017). A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. Beilstein Journal of Organic Chemistry, 13, 2618-2626.
Fischer–Speier esterification - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved February 22, 2026, from [Link]
Fischer Esterification. (2021, November 18). Chemistry Steps. Retrieved February 22, 2026, from [Link]
Vilsmeier-Haack Reaction - Chemistry Steps. (2023, April 24). Chemistry Steps. Retrieved February 22, 2026, from [Link]
Aghapoor, K., Mohsenzadeh, F., & Darabi, H. R. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenxy-3H-indol-2-yl)-3-(dimethylamino)prop-2-enal and its synthetic applications. International Journal of Organic Chemistry, 3(3), 187-192.
Vilsmeier–Haack reaction - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]
Rios-Lugo, M. J., et al. (2024). Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. RSC Advances, 14(12), 8235-8244.
Spectra Problem #7 Solution. (n.d.). Retrieved February 22, 2026, from [Link]
Leimgruber–Batcho Indole Synthesis. (2024, December 13). YouTube. Retrieved February 22, 2026, from [Link]
Fischer Esterification - Chemistry LibreTexts. (2023, January 22). Chemistry LibreTexts. Retrieved February 22, 2026, from [Link]
Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. (2018). Google Patents.
Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde. (2019). Google Patents.
Catalytic nitration. (1996). Google Patents.
Leimgruber–Batcho indole synthesis. (n.d.). SciSpace. Retrieved February 22, 2026, from [Link]
5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. (n.d.). MDPI. Retrieved February 22, 2026, from [Link]
m-NITROTOLUENE. (n.d.). Organic Syntheses. Retrieved February 22, 2026, from [Link]
Moodie, R. B., & Schofield, K. (1979). Electrophilic aromatic substitution. Part 24. The nitration of isopropylbenzene, 2- and 4-isopropyltoluene, 1-chloro-4-isopropylbenzene, 4-isopropylanisole, and 2-bromotoluene: nitrodeisopropylation. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-8.
Clean synthesis of p-nitrotoluene from crystalline p-nitrobenzylbromide with zero organic discharge. (n.d.). Royal Society of Chemistry. Retrieved February 22, 2026, from [Link]
Zhang, Z.-H., Li, T.-S., & Li, J.-J. (2007). Nitration of Phenolic Compounds by Metal Salts Impregnated Yb-Mo-Montmorillonite KSF. ARKIVOC, 2007(15), 10-18.
Process for producing 3-nitro-4-alkoxybenzoic acid. (2006). Google Patents.
Preparation of nitrotoluene. (2018, November 14). PrepChem.com. Retrieved February 22, 2026, from [Link]
Szymański, P., & Orlińska, B. (2023). Review of the Methods for Selective Nitration of Toluene. Biblioteka Nauki. Retrieved February 22, 2026, from [Link]
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Application Note: Synthesis of Methyl 4-Ethoxy-5-Methoxy-1H-Indole-2-Carboxylate
This application note details the synthesis of methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate , a specific indole scaffold often utilized as an intermediate in the development of antihypertensive agents and other bioa...
Author: BenchChem Technical Support Team. Date: February 2026
This application note details the synthesis of methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate , a specific indole scaffold often utilized as an intermediate in the development of antihypertensive agents and other bioactive alkaloids.
Given the specific 4,5-dialkoxy substitution pattern, the Hemetsberger-Knittel Indole Synthesis is selected as the optimal route. This pathway offers superior regiocontrol compared to the Fischer synthesis for this specific substitution pattern and avoids the complex precursor synthesis required for the Reissert reaction.
Abstract & Strategic Rationale
The synthesis of 4,5-disubstituted indoles is synthetically challenging due to the directing effects of substituents on the benzene ring. Standard Fischer indole synthesis often yields mixtures of 4,5- and 5,6-isomers when starting from meta-substituted hydrazines.
To ensure high regiochemical fidelity, this protocol utilizes the Hemetsberger-Knittel reaction starting from o-vanillin (2-hydroxy-3-methoxybenzaldehyde) . By alkylating the 2-hydroxyl group and subjecting the resulting aldehyde to condensation with methyl azidoacetate, we direct the cyclization to the unhindered C6 position of the benzene ring. This regioselective closure precisely establishes the 4-ethoxy-5-methoxy substitution pattern on the final indole core.
Retrosynthetic Analysis
The retrosynthetic logic relies on the mapping of the benzene ring carbons to the indole core. The C2-substituent of the benzaldehyde precursor becomes the C4-substituent of the indole, while the C3-substituent becomes the C5-substituent.
Caption: Retrosynthetic pathway deriving the target indole from commercially available o-vanillin via the Hemetsberger-Knittel route.
Reagents & Materials
Component
Grade/Spec
Role
CAS No.
o-Vanillin
>98%
Starting Material
148-53-8
Ethyl Iodide
99%
Alkylating Agent
75-03-6
Methyl Azidoacetate
In situ or >95%
Nitrogen Source
5228-98-8
Sodium Methoxide
25-30% in MeOH
Base
124-41-4
Potassium Carbonate
Anhydrous
Base (Alkylation)
584-08-7
Xylene
Anhydrous, mixture
Solvent (Cyclization)
1330-20-7
DMF
Anhydrous
Solvent (Alkylation)
68-12-2
Safety Note on Methyl Azidoacetate: Low molecular weight organic azides are potentially explosive. If commercial stock is unavailable, prepare in situ or handle in solution. Do not concentrate to dryness.
Experimental Protocol
Stage 1: Synthesis of 2-Ethoxy-3-Methoxybenzaldehyde
This step installs the ethoxy group at the position destined to become C4 of the indole.
Setup: Charge a 500 mL round-bottom flask (RBF) with o-vanillin (15.2 g, 100 mmol) and anhydrous DMF (100 mL).
Base Addition: Add potassium carbonate (20.7 g, 150 mmol) in a single portion. The suspension will turn bright yellow.
Reaction: Stir the mixture at 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the starting phenol.
Workup: Pour the reaction mixture into ice-water (400 mL). Extract with ethyl acetate (3 x 100 mL).
Washing: Wash combined organics with water (2 x 100 mL) and brine (100 mL) to remove DMF. Dry over Na₂SO₄.[1]
Purification: Concentrate under reduced pressure. The product usually crystallizes upon standing or can be used directly if >95% pure by NMR.
Yield Target: 90-95% (approx. 17 g).
Stage 2: Formation of Vinyl Azide (Knoevenagel Condensation)
This step constructs the carbon skeleton and installs the nitrogen atom.
Preparation: In a 1 L RBF under nitrogen, dissolve sodium methoxide (21.6 g, 400 mmol, or equivalent solution) in dry methanol (200 mL). Cool to -10°C (ice/salt bath).
Addition: Add a solution of 2-ethoxy-3-methoxybenzaldehyde (18.0 g, 100 mmol) and methyl azidoacetate (46.0 g, 400 mmol, 4 equiv) in methanol (50 mL) dropwise over 30 minutes.
Expert Tip: A large excess of azidoacetate and base is often required to drive this equilibrium-limited condensation to completion.
Reaction: Stir at -10°C to 0°C for 4 hours, then allow to warm to room temperature overnight. A heavy precipitate (the vinyl azide) often forms.
Workup: Pour the mixture into ice-water (1 L). Stir vigorously. The product, methyl 2-azido-3-(2-ethoxy-3-methoxyphenyl)acrylate , will precipitate as a yellow solid.
Isolation: Filter the solid, wash with copious cold water, and dry in a vacuum desiccator.
Caution: Do not heat this intermediate. Store in the dark.
Yield Target: 60-75%.
Stage 3: Hemetsberger Cyclization (Thermolysis)
The critical ring-closing step involving nitrene insertion.
Setup: Equip a 2 L 3-neck flask with a reflux condenser, internal thermometer, and nitrogen inlet. Charge with Xylene (500 mL) and heat to reflux (approx. 140°C).
Addition: Dissolve the vinyl azide (10 g) from Stage 2 in a minimum amount of warm xylene (or add as a solid in small portions). Add this dropwise to the refluxing xylene over 1 hour.
Critical: Slow addition is mandatory to control nitrogen gas evolution and prevent thermal runaway.
Reaction: Continue reflux for 2-4 hours after addition is complete. The solution typically darkens.
Monitoring: Monitor by TLC. The azide spot will disappear, and a fluorescent blue/purple spot (the indole) will appear.
Workup: Cool the solution to room temperature. Concentrate the xylene under reduced pressure (rotary evaporator).
Purification: The residue is a crude solid. Recrystallize from Methanol or Toluene/Hexane. Alternatively, purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexane).
Characterization & QC
Parameter
Expected Value
Notes
Appearance
Off-white to pale yellow needles
Darkens on light exposure
Melting Point
145 - 148°C
Sharp range indicates purity
1H NMR (DMSO-d6)
δ 11.8 (s, 1H, NH)
Broad singlet, D2O exchangeable
δ 7.15 (s, 1H, C3-H)
Characteristic of 2-carboxylate
δ 6.90 - 7.00 (m, 2H, Ar-H)
C6 and C7 protons (ortho coupling)
δ 4.10 (q, 2H), 3.85 (s, 3H)
Ethoxy CH2 and Methoxy CH3
δ 3.88 (s, 3H)
Ester Methyl
Validation Logic:
Regiochemistry Check: The presence of two aromatic protons with ortho-coupling (approx 8.5 Hz) confirms the 4,5-substitution pattern (protons at 6 and 7 are adjacent). If the product were 5,6-substituted, the protons at 4 and 7 would appear as two singlets (para relationship).
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield in Stage 2
Incomplete condensation
Use fresh NaOMe; ensure anhydrous conditions; increase azidoacetate equivalents.
Violent Gas Evolution (Stage 3)
Addition too fast
Stop addition immediately. Allow reflux to stabilize. Resume at slower rate.
Product is an Oil
Impurities preventing crystallization
Triturate with cold diethyl ether. If unsuccessful, perform column chromatography.
Incorrect Regioisomer
Wrong starting aldehyde
Verify the starting material is o-vanillin (2-hydroxy-3-methoxy), NOT isovanillin.
Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis of the target indole.
References
Hemetsberger, H., & Knittel, D. (1972).[2] Synthese und Thermolyse von α-Azidoacrylestern.[2] Monatshefte für Chemie, 103, 194–204.[2] Link
Gribble, G. W. (2000).[2] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link
Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification. Tetrahedron, 67(38), 7195-7210. Link
Organic Syntheses. (1973).[3] Ethyl Indole-2-carboxylate.[1][4] Org.[5] Synth., 53, 35. (Reference for general handling of indole carboxylates). Link
Application Notes & Protocols: N-Alkylation Strategies for Methyl 4-Ethoxy-5-Methoxy-1H-indole-2-carboxylate
Abstract This technical guide provides a comprehensive overview and detailed protocols for the N-alkylation of methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate, a key intermediate in pharmaceutical research and developm...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the N-alkylation of methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate, a key intermediate in pharmaceutical research and development. We delve into the mechanistic principles governing the regioselectivity of indole alkylation and present a comparative analysis of several robust methodologies, including classical deprotonation-alkylation, Phase-Transfer Catalysis (PTC), and the Mitsunobu reaction. Each section offers field-proven insights into experimental design, optimization, and troubleshooting, aimed at enabling researchers, scientists, and drug development professionals to achieve efficient and selective synthesis of N-substituted indole derivatives.
Introduction: The Strategic Importance of Indole N-Alkylation
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate is a highly functionalized building block whose therapeutic potential can be significantly modulated by substitution on the indole nitrogen. N-alkylation introduces substituents that can alter the molecule's steric and electronic properties, thereby influencing its solubility, metabolic stability, and pharmacological activity.
However, the N-alkylation of indoles is not always straightforward. The indole nucleus possesses two primary nucleophilic sites: the N1-position and the C3-position, with the C3 position often being inherently more nucleophilic.[1] This can lead to competitive C-alkylation, resulting in undesired byproducts. The presence of an electron-withdrawing ester group at the C2-position, as in our target molecule, increases the acidity of the N-H proton, which facilitates its deprotonation and generally favors N-alkylation.[2] This guide focuses on strategies that leverage this property to achieve high regioselectivity for the desired N-alkylated product.
The key to selective N-alkylation lies in controlling the reaction conditions to favor the formation and reaction of the indolate anion over the neutral indole.
Deprotonation is Crucial : Using a sufficiently strong base to fully deprotonate the indole nitrogen is paramount. This generates the indolate anion, where the negative charge is primarily localized on the nitrogen, making it a potent nucleophile. Incomplete deprotonation leaves neutral indole in the reaction mixture, which can react at the more nucleophilic C3 position.[1]
The Role of the Base and Counter-ion : Strong bases like sodium hydride (NaH) or potassium hydride (KH) are highly effective.[1] The choice of base also determines the counter-ion (e.g., Na⁺, K⁺, Cs⁺), which can influence the reaction's regioselectivity and rate by coordinating with the indolate anion and the solvent.[1]
Solvent Effects : Polar aprotic solvents such as N,N-dimethylformamide (DMF) and tetrahydrofuran (THF) are preferred. They effectively solvate the cation from the base without protonating the highly reactive indolate anion, thereby promoting N-alkylation.[1]
Thermodynamic vs. Kinetic Control : While C3-alkylation is often the kinetically favored pathway, the N-alkylated product is typically more thermodynamically stable. Running the reaction at higher temperatures can sometimes favor the formation of the N-alkylated isomer.[1]
Strategic Approaches to N-Alkylation
Several reliable methods can be employed for the N-alkylation of methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate. The choice of method depends on the nature of the alkylating agent, scale, and functional group tolerance.
Classical Deprotonation-Alkylation
This is the most traditional and widely used method. It involves the complete deprotonation of the indole with a strong, non-nucleophilic base followed by the addition of an electrophilic alkylating agent (e.g., alkyl halide or sulfonate).
Advantages : High yields, generally good N-selectivity for substrates with electron-withdrawing groups, and a broad substrate scope.
Disadvantages : Requires strictly anhydrous conditions, the use of hazardous reagents like NaH, and may not be suitable for base-sensitive substrates.
Phase-Transfer Catalysis (PTC)
PTC is an excellent alternative that avoids the need for strictly anhydrous conditions and strong, hazardous bases. A phase-transfer catalyst (e.g., a quaternary ammonium salt) transports the indolate anion, formed in an aqueous or solid phase with a base like KOH or K₂CO₃, into an organic phase where it reacts with the alkylating agent.[3][4]
Advantages : Milder reaction conditions, operational simplicity, enhanced safety, and often lower cost, making it suitable for industrial scale-up.[4]
Disadvantages : Reaction rates can be slower, and optimization of the catalyst, solvent, and base system may be required.
Mitsunobu Reaction
The Mitsunobu reaction allows for the N-alkylation of indoles using an alcohol as the alkylating agent.[5][6] The reaction proceeds via the activation of the alcohol with a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[7]
Advantages : Excellent for introducing secondary alkyl groups with inversion of stereochemistry, uses readily available alcohols, and proceeds under mild, neutral conditions.[7]
Disadvantages : Stoichiometric amounts of phosphine oxide and hydrazine byproducts are generated, which can complicate purification. The reagents are also relatively expensive.
Comparative Overview of N-Alkylation Methods
The table below summarizes the key parameters for the discussed methodologies, providing a quick reference for experimental design.
The following protocols are designed as a starting point for the N-alkylation of methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate. Optimization may be required based on the specific alkylating agent used.
Protocol 1: N-Benzylation using Sodium Hydride (Classical Method)
This protocol describes the N-alkylation using benzyl bromide as the electrophile.
Materials:
Methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate
Sodium hydride (NaH), 60% dispersion in mineral oil
Reaction Setup : To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate (1.0 eq).
Solvent Addition : Add anhydrous DMF to dissolve the starting material (approx. 0.2 M concentration).
Deprotonation : Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
Stir the mixture at 0 °C for 30-45 minutes, or until gas evolution ceases and the solution becomes clear or a homogeneous suspension. This indicates the formation of the sodium indolate salt.
Alkylation : Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up : Upon completion, cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
Extraction : Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification : Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzylated indole.
Protocol 2: N-Allylation using Phase-Transfer Catalysis (PTC)
This protocol uses aqueous potassium hydroxide and a phase-transfer catalyst, offering a safer and more scalable approach.[9]
Materials:
Methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate
Allyl bromide
Potassium hydroxide (KOH)
Tetrabutylammonium bromide (TBAB)
Toluene
Deionized water
Procedure:
Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate (1.0 eq), toluene, and allyl bromide (1.5 eq).
Add TBAB (0.1 eq) to the mixture.
Prepare a 50% (w/v) aqueous solution of KOH. Add this solution (3.0 eq of KOH) to the reaction flask.
Reaction Execution : Heat the biphasic mixture to 60-70 °C with vigorous stirring to ensure efficient mixing of the phases.
Stir for 4-8 hours, monitoring the reaction progress by TLC.
Work-up : After completion, cool the mixture to room temperature. Add water and separate the organic layer.
Extract the aqueous layer twice with toluene or ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification : Purify the crude product by flash column chromatography.
Visualizing the Chemistry: Workflows and Mechanisms
Diagrams created with Graphviz provide a clear visual representation of the key processes.
Caption: General workflow for classical indole N-alkylation.
Caption: Mechanism of base-mediated N-alkylation.
Caption: Catalytic cycle in Phase-Transfer Catalysis.
Troubleshooting Common Issues
Problem
Potential Cause(s)
Recommended Solution(s)
Low or No Reaction
1. Incomplete deprotonation (inactive base).2. Poor quality alkylating agent.3. Insufficient reaction temperature or time.
1. Use fresh NaH or a stronger base (e.g., KH). Ensure anhydrous conditions.2. Check the purity of the alkylating agent.3. Increase temperature or extend reaction time; monitor by TLC.
1. Increase stoichiometry of the base (1.1-1.5 eq) to ensure full deprotonation.[1]2. Use a less reactive electrophile (e.g., switch from iodide to bromide or chloride).
Ester Hydrolysis
Presence of water, especially with strong bases like KOH or NaOH at elevated temperatures.
1. For classical methods, ensure strictly anhydrous conditions.2. For PTC, use a weaker base like K₂CO₃ or Cs₂CO₃ and moderate temperatures.
Difficult Purification
Byproducts from Mitsunobu reaction (phosphine oxide, reduced azodicarboxylate).
1. Use polymer-supported reagents.2. Optimize chromatography conditions (consider different solvent systems or a different stationary phase).
References
PlumX. (n.d.). N-alkylation of indole ring using Mitsunobu reaction.
BenchChem. (2025). Technical Support Center: Selective N-Alkylation of Indoles.
ResearchGate. (n.d.). Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis | Request PDF.
MDPI. (2020, July 17). Enantioselective Catalytic Synthesis of N-alkylated Indoles.
Bentham Science. (n.d.). A Kinetic Study on the Synthesis of N-arylation of Indole Under Synergetic Effect of Multi-Site Phase Transfer Catalysis System.
PubMed. (2010, November 2). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation.
PMC. (n.d.). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence.
ResearchGate. (2025, August 30). An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines.
MDPI. (2016, March 10). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.
Bentham Science. (2025, February 17). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine.
RSC Publishing. (2020, December 17). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles.
ResearchGate. (2025, August 6). N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols | Request PDF.
PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis.
IntechOpen. (n.d.). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles.
ACS Publications. (2011, September 13). Synthesis of Fused Imidazoles, Pyrroles, and Indoles with a Defined Stereocenter α to Nitrogen Utilizing Mitsunobu Alkylation Followed by Palladium-Catalyzed Cyclization.
PMC. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
Optimizing reaction temperature for methyl indole-2-carboxylate formation
Topic: Optimizing Reaction Temperature for Methyl Indole-2-Carboxylate Formation Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals Welcome t...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimizing Reaction Temperature for Methyl Indole-2-Carboxylate Formation
Content Type: Technical Support Center (Troubleshooting & FAQs)
Audience: Researchers, Scientists, Drug Development Professionals
Welcome to the Advanced Synthesis Support Module.
This guide addresses the critical thermodynamic and kinetic challenges in synthesizing methyl indole-2-carboxylate via the Fischer Indole Synthesis. Unlike simple indoles, the presence of the electron-withdrawing ester group at the C2 position significantly alters the reaction energy landscape, making temperature control the single most decisive factor in yield optimization.
Module 1: The Thermodynamics of Cyclization
The Core Challenge:
The formation of methyl indole-2-carboxylate is not a simple condensation; it is a thermodynamic battle. The electron-withdrawing nature of the carboxylate group destabilizes the cationic transition state of the rate-determining [3,3]-sigmatropic rearrangement.
Kinetic Barrier: The ester group pulls electron density away from the enamine double bond, raising the activation energy (
) required for the [3,3]-shift.
Thermal Window:
< 70°C: Insufficient energy to overcome the activation barrier. The reaction stalls at the hydrazone stage.
> 120°C: Thermal decomposition of the ester (decarboxylation) and polymerization (tar formation) dominate.
Optimal Zone:85°C – 110°C (Method dependent).
Mechanistic Pathway & Thermal Checkpoints
Figure 1: Mechanistic flow highlighting the high-temperature requirement for the [3,3]-sigmatropic shift due to the electron-withdrawing ester group.
Module 2: Troubleshooting Guide (Q&A)
Issue 1: Low Yield & Incomplete Conversion
Q: I am refluxing in methanol (65°C) with H₂SO₄, but TLC shows a persistent starting material spot. Why isn't it converting?
A: The reflux temperature of methanol (64.7°C) is often insufficient to drive the [3,3]-sigmatropic rearrangement for pyruvate-derived hydrazones within a reasonable timeframe. The ester group deactivates the system.
Diagnosis: The spot you see is likely the stable arylhydrazone intermediate, not the starting hydrazine.
Solution: Switch to a higher-boiling solvent or a stronger acid system.
Solvent Switch: Use Ethanol (78°C) or Toluene/Acetic Acid mixtures to achieve internal temperatures >85°C.
Catalyst Switch: Transition to Polyphosphoric Acid (PPA) . PPA acts as both solvent and catalyst, allowing you to run the reaction at 100-110°C, which ensures rapid conversion.
Issue 2: "Tar" Formation & Impurities
Q: My reaction turns into a black, viscous tar upon heating. How do I prevent polymerization?
A: "Tar" is usually the result of oxidative polymerization of unreacted phenylhydrazine or thermal decomposition of the product.
Root Cause 1 (Excess Hydrazine): Phenylhydrazine is thermally unstable. If you heat it in the presence of strong acid without immediate reaction, it decomposes.
Root Cause 2 (Exotherm Spikes): The cyclization is exothermic. If you add the hydrazone to hot acid too quickly, the temperature can spike >140°C, causing charring.
Corrective Action:
Pre-form the Hydrazone: Isolate the hydrazone first (mild conditions). Then, add the solid hydrazone to the hot acid. This prevents free hydrazine from lingering in the hot acid.
Controlled Addition: When using PPA, add the hydrazone in small portions, monitoring the internal temperature to ensure it stays between 90-110°C.
Issue 3: Ester Hydrolysis (Formation of Carboxylic Acid)
Q: I isolated a solid, but NMR shows the loss of the methyl singlet (~3.9 ppm) and mass spec indicates [M-14]. Did I lose the ester?
A: Yes. You likely hydrolyzed the methyl ester to the carboxylic acid (Indole-2-carboxylic acid).[1]
Cause: Presence of water in the reaction matrix at high temperatures.[2] Strong mineral acids (HCl, H₂SO₄) in aqueous media will rapidly hydrolyze the ester.
Solution:
Strict Anhydrous Conditions: Use anhydrous alcohols if using the reflux method.
PPA Advantage: PPA is a dehydrating agent. It naturally scavenges water produced during the reaction (ammonia loss), protecting the ester from hydrolysis better than aqueous mineral acids.
Module 3: Experimental Protocols
The following protocols are optimized for Methyl Indole-2-carboxylate .
Data Summary: Catalyst Efficiency
Method
Catalyst
Temp (°C)
Time
Yield
Purity Profile
A (Recommended)
Polyphosphoric Acid (PPA)
100-110
1-2 h
75-85%
High (Low tar)
B (Alternative)
H₂SO₄ / Methanol
65 (Reflux)
12-24 h
50-60%
Moderate (Slow)
C (Lewis Acid)
ZnCl₂ (Fusion)
170-180
15 min
40-55%
Low (High tar risk)
Protocol A: The PPA Method (High Yield / Scalable)
Best for overcoming the electronic deactivation of the pyruvate group.
Hydrazone Formation (Pre-step):
Mix equimolar amounts of phenylhydrazine and methyl pyruvate in Ethanol (room temp, 1 hr).
Cool to 0°C. Filter the yellow crystalline hydrazone. Dry under vacuum.
Cyclization:
In a round-bottom flask, heat Polyphosphoric Acid (PPA) (~10 g per 1 g of hydrazone) to 90°C using an oil bath.
CRITICAL STEP: Add the dried hydrazone in small portions over 20 minutes. Do not dump it all at once. Monitor internal temp; do not exceed 115°C.
Once addition is complete, stir at 100-110°C for 45-60 minutes. The mixture will turn dark brown.
Workup:
Cool the mixture to ~60°C.
Pour the viscous syrup slowly onto crushed ice (approx 10x volume) with vigorous stirring. The PPA will dissolve, and the crude indole will precipitate as a grey/brown solid.
Filter the solid.[3] Wash copiously with water (to remove acid) and cold methanol (to remove tar).
Recrystallization: Methanol or Ethanol/Water.
Protocol B: The Methanolic H₂SO₄ Method (One-Pot)
Best for small scale or when PPA handling is difficult.
Dissolve Methyl Pyruvate (1.0 equiv) in anhydrous Methanol (10 mL/g).
Add Phenylhydrazine (1.0 equiv) dropwise at room temperature. Stir for 30 mins.
Resolving solubility issues of methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate
Welcome to the technical support guide for methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the handling an...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the handling and solubility of this compound. As a substituted indole-2-carboxylate, this molecule exhibits physicochemical properties common to many heterocyclic drug discovery candidates, primarily low aqueous solubility.[1][2] This guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to overcome these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: I am unable to dissolve methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate directly in my aqueous buffer (e.g., PBS, TRIS). Why is this happening?
A1: This is an expected observation based on the molecular structure of the compound. Several factors contribute to its poor aqueous solubility:
High Lipophilicity: The core indole ring, combined with the ethoxy and methoxy groups, creates a predominantly non-polar, "grease-ball" molecule.[3] These hydrophobic regions are energetically unfavorable in the highly ordered hydrogen-bonding network of water, leading to low solubility. The predicted octanol-water partition coefficient (LogP) for similar structures is often greater than 2, indicating a preference for lipophilic environments.[4][5]
Crystal Lattice Energy: In its solid state, the compound is a crystal. The energy required to break the intermolecular forces holding the crystal lattice together can be significant.[6][7] Water, as a solvent, may not provide sufficient energy through solvation to overcome this lattice energy, especially for a non-polar molecule.
Lack of Ionizable Groups: The molecule does not possess strongly acidic or basic functional groups that can be ionized at physiological pH. The indole nitrogen (NH) is very weakly acidic (pKa ≈ 17) and will not deprotonate in standard aqueous buffers. The ester and ether groups are non-ionizable. Without the ability to form a charged species, a key mechanism for enhancing aqueous solubility is unavailable.[8][9]
Q2: What is the recommended first step for solubilizing this compound for in-vitro experiments?
A2: The standard and most effective initial approach is to prepare a concentrated stock solution in a water-miscible, polar aprotic organic solvent.
Primary Recommendation: Use Dimethyl Sulfoxide (DMSO) . It is a powerful solvent for a wide range of organic molecules, including heterocyclic compounds, and is miscible with aqueous media.[10]
Alternative Solvents: If your experimental system is sensitive to DMSO, consider N,N-Dimethylformamide (DMF) or Ethanol (EtOH) . Note that the solubility in ethanol may be lower than in DMSO or DMF.
The general workflow is to dissolve the compound at a high concentration (e.g., 10-50 mM) in the organic solvent and then dilute this stock solution into your final aqueous assay buffer. This method ensures the compound is fully solvated before being introduced to the aqueous environment, which can help prevent immediate precipitation.[11]
Q3: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous assay buffer. What are my options?
A3: This is a common challenge known as "crashing out" and occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit, even with a small percentage of co-solvent (DMSO). Here is a logical troubleshooting workflow:
// Nodes
start [label="Compound precipitates upon\ndilution from DMSO stock", fillcolor="#EA4335", fontcolor="#FFFFFF"];
q1 [label="Is the final DMSO\nconcentration >1%?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
reduce_dmso [label="Reduce DMSO concentration.\nAim for <0.5% if possible.", fillcolor="#F1F3F4", fontcolor="#202124"];
q2 [label="Is the final compound\nconcentration critical?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
lower_conc [label="Lower the final working\nconcentration of the compound.", fillcolor="#F1F3F4", fontcolor="#202124"];
adv_methods [label="Explore advanced\nsolubilization methods.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
use_cosolvent [label="Add a co-solvent\n(e.g., PEG400, Ethanol)\nto the final buffer.", fillcolor="#34A853", fontcolor="#FFFFFF"];
use_cyclodextrin [label="Use a cyclodextrin\n(e.g., HP-β-CD) as a\nformulation aid.", fillcolor="#34A853", fontcolor="#FFFFFF"];
check_ph [label="Verify buffer pH.\n(Limited impact expected\nfor this compound).", fillcolor="#F1F3F4", fontcolor="#202124"];
// Nodes
start [label="Compound precipitates upon\ndilution from DMSO stock", fillcolor="#EA4335", fontcolor="#FFFFFF"];
q1 [label="Is the final DMSO\nconcentration >1%?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
reduce_dmso [label="Reduce DMSO concentration.\nAim for <0.5% if possible.", fillcolor="#F1F3F4", fontcolor="#202124"];
q2 [label="Is the final compound\nconcentration critical?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
lower_conc [label="Lower the final working\nconcentration of the compound.", fillcolor="#F1F3F4", fontcolor="#202124"];
adv_methods [label="Explore advanced\nsolubilization methods.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
use_cosolvent [label="Add a co-solvent\n(e.g., PEG400, Ethanol)\nto the final buffer.", fillcolor="#34A853", fontcolor="#FFFFFF"];
use_cyclodextrin [label="Use a cyclodextrin\n(e.g., HP-β-CD) as a\nformulation aid.", fillcolor="#34A853", fontcolor="#FFFFFF"];
check_ph [label="Verify buffer pH.\n(Limited impact expected\nfor this compound).", fillcolor="#F1F3F4", fontcolor="#202124"];
Lower Final Concentration: The simplest solution is to reduce the final concentration of the compound in your assay to a level below its solubility limit.
Minimize Organic Solvent Percentage: Ensure the final concentration of DMSO or DMF in your aqueous buffer is as low as possible, ideally ≤0.5%. High concentrations of organic solvents can be toxic to cells and interfere with assays.
Use a Co-solvent: Incorporating a less potent but more biocompatible co-solvent into your final aqueous buffer can increase the overall solvent capacity.[7] Polyethylene glycol (PEG 400) or ethanol can be effective.
Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that have a hydrophobic core and a hydrophilic exterior. They can encapsulate lipophilic molecules like yours, forming an inclusion complex that is water-soluble.[6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for increasing the solubility of poorly soluble drugs.[12]
Q4: Can I use pH adjustment to increase the solubility of this compound?
A4: For methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate, pH adjustment is unlikely to yield a significant improvement in solubility.[8] The molecule lacks functional groups that are readily ionizable in the typical pH range of 2-10. The indole NH proton is extremely weak, and the ester and ether groups are neutral. Therefore, altering the pH of the buffer will not convert the molecule into a more soluble salt form, which is the primary mechanism by which pH affects the solubility of many drugs.[9][13] While extreme pH values could theoretically induce hydrolysis of the ester, this would constitute chemical degradation, not enhanced dissolution of the parent compound.
Experimental Protocols & Data
Protocol 1: Initial Solvent Screening
This protocol allows for a rapid assessment of solubility in various common laboratory solvents using a small amount of material.
Objective: To identify suitable organic solvents for preparing a stock solution.
Materials:
Methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate
Small glass vials (e.g., 1.5 mL)
Vortex mixer
Selection of solvents (see Table 1)
Procedure:
Weigh approximately 1-2 mg of the compound into separate, labeled vials.
Add 100 µL of the first solvent to the corresponding vial. This represents an initial target concentration of 10-20 mg/mL.
Vortex the vial vigorously for 30-60 seconds.
Visually inspect the solution against a dark background.
Clear Solution: The compound is soluble at this concentration.
Suspension/Visible Particles: The compound is not fully soluble.
If the compound is not soluble, add another 100 µL of solvent (total volume 200 µL) and repeat steps 3-4. Continue this process until the compound dissolves or a practical volume limit is reached.
Record the approximate solubility in mg/mL for each solvent tested.
(Optional) Gentle warming (to 30-40°C) can be attempted to aid dissolution, but be cautious of potential compound degradation.[14]
Table 1: Recommended Solvents for Initial Screening
Solvent
Polarity Index
Type
Expected Suitability
Notes
DMSO
7.2
Polar Aprotic
High
Recommended first choice for stock solutions.
DMF
6.4
Polar Aprotic
High
Good alternative to DMSO.
Tetrahydrofuran (THF)
4.0
Polar Aprotic
Moderate
Good solvent, but less common for biological stocks.
Acetone
5.1
Polar Aprotic
Moderate
May be effective; highly volatile.
Ethanol (EtOH)
4.3
Polar Protic
Moderate-Low
Biocompatible, but likely lower solvating power than DMSO.
Methanol (MeOH)
5.1
Polar Protic
Moderate-Low
Higher polarity than ethanol, may be slightly better.
Acetonitrile (ACN)
5.8
Polar Aprotic
Low
Generally less effective for complex heterocyclic systems.
| Water / PBS | 10.2 | Polar Protic | Very Low | Expected to be practically insoluble. |
Polarity index values are relative; higher numbers indicate greater polarity.
Protocol 2: Preparation of a Stock Solution and Serial Dilution
This protocol details the standard method for preparing a compound for use in biological assays.
Objective: To create a high-concentration stock solution and dilute it into an aqueous medium while minimizing precipitation.
Procedure:
Calculate the mass of the compound needed for your desired stock concentration and volume (e.g., for a 10 mM stock of a compound with MW ~249.27 g/mol , weigh ~2.49 mg for 1 mL).
Accurately weigh the solid compound into a microcentrifuge tube or glass vial.
Add the calculated volume of dry DMSO. Using dry solvent is important as small amounts of water can reduce solubility for some heterocyclic compounds.[10]
Vortex vigorously. If needed, use a sonicator bath for 5-10 minutes to ensure complete dissolution. The resulting stock solution should be perfectly clear.
To prepare a working solution, perform a serial dilution. Crucially, always add the concentrated DMSO stock to the larger volume of aqueous buffer, never the other way around.
As you add the stock, ensure the buffer is being mixed (e.g., on a vortexer at a low-to-medium setting) to promote rapid dispersion and prevent localized high concentrations that can trigger precipitation.
After dilution, visually inspect the final solution for any signs of cloudiness or precipitate. If observed, refer to the troubleshooting guide in Q3.
References
Vertex AI Search. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]
World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
Rayat and Bahra Institute of Phamacy. Formulation Tactics for the Delivery of Poorly Soluble Drugs.
MDPI. (2025). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]
Bentham Science. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
International Journal of Pharmaceutical Chemistry and Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]
ResearchGate. (2012). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?[Link]
Purifying 4-ethoxy-5-methoxy indoles presents a unique duality: the molecule is lipophilic (due to two alkoxy groups) yet acid-sensitive (due to the electron-rich indole core).[1] Standard silica gel chromatography often results in "streaking" (tailing) or "disappearing product" (decomposition) phenomena.
This guide provides a self-validating protocol to isolate these specific indole derivatives with >98% purity, minimizing oxidative tarring and acid-catalyzed polymerization.
Part 1: The "Golden Standard" Mobile Phase
For 4-ethoxy-5-methoxy indoles, the primary challenge is silanol interaction .[1] The NH proton of the indole is a hydrogen bond donor, while the C4/C5 oxygens are acceptors. Acidic silanol groups (
) on the silica surface will bind to the indole, causing tailing and potential degradation.
Recommended Solvent System
Component
Role
Concentration
Notes
Hexane (or Heptane)
Non-polar carrier
60% - 90%
Heptane is preferred for lower toxicity and higher boiling point (less evaporation during fractions).[1]
MANDATORY. Neutralizes acidic silanols.[1] Prevents tailing and acid-catalyzed decomposition.[1]
Alternative System (For Solubility Issues)
If the 4-ethoxy group renders the compound insoluble in Hexane:
Dichloromethane (DCM) / Methanol (MeOH)
Ratio: 98:2 to 95:5 (DCM:MeOH)
Additive: 0.5% TEA or 1%
(7N in MeOH).
Warning: DCM is slightly acidic; ensure it is stabilized (amylene) or freshly distilled if the indole is extremely fragile.
Part 2: Decision Logic & Workflow
The following diagram outlines the decision process for selecting the stationary and mobile phases based on your compound's specific behavior on TLC.
Figure 1: Decision matrix for purification of electron-rich indoles. Green path indicates standard protocol; Red path indicates instability mitigation.
Part 3: Troubleshooting & FAQs
Q1: My product "streaks" down the column despite using Ethyl Acetate. Why?
Diagnosis: This is the classic "Indole Tailing" effect. The NH group is hydrogen-bonding with the acidic silanols on the silica gel.
The Fix:
Pre-treat the Silica: Before loading your sample, flush the column with 2 column volumes (CV) of Hexane containing 1% Triethylamine (TEA) .
Maintain Basic pH: Ensure your eluent always contains 0.5% - 1% TEA throughout the run.[1]
Mechanism: TEA has a higher affinity for silanols than your indole. It "caps" the active sites, allowing your indole to elute as a tight, symmetrical band [1].
Q2: My compound is turning pink/brown on the column. Is it decomposing?
Diagnosis: Yes. 4-ethoxy-5-methoxy indole is highly electron-rich.[1] The silica surface is acting as a Lewis acid, catalyzing oxidation or polymerization (dimerization at the C3 position).
The Fix:
Switch Stationary Phase: Use Neutral Alumina (Brockmann Grade III) instead of silica. Alumina is less acidic and gentler on electron-rich heterocycles.[1]
Speed is Key: If you must use silica, perform Flash Chromatography (high flow rate). Do not let the compound sit on the column overnight.
Inert Atmosphere: Use nitrogen pressure rather than compressed air to push the solvent, reducing oxygen exposure [2].
Q3: I have a "shoulder" peak co-eluting with my product. How do I separate them?
Diagnosis: This is likely a regioisomer (e.g., 4-methoxy-5-ethoxy) or a partially alkylated byproduct.[1]
The Fix:
Change Selectivity (Orthogonality): If you are using Hexane/EtOAc, switch to DCM/Hexane (1:1) or Toluene/EtOAc .
Why it works: DCM and Toluene interact with the pi-electrons of the indole ring differently than aliphatic Hexane. The "pi-pi" interactions can differentiate subtle electronic differences between isomers that polarity (EtOAc) cannot [3].[1]
Q4: How do I check stability before risking my entire batch?
HPLC Method Development Guide: Methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate
Executive Summary & Compound Profile The Challenge: Methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate is a highly lipophilic, electron-rich intermediate often used in the synthesis of complex pharmaceutical agents (e.g.,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
The Challenge:
Methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate is a highly lipophilic, electron-rich intermediate often used in the synthesis of complex pharmaceutical agents (e.g., antihypertensives or specific kinase inhibitors). The primary chromatographic challenge lies not in retention, but in selectivity .
Standard C18 methods often fail to resolve this molecule from its closely related impurities:
Hydrolysis Degradant: The corresponding carboxylic acid (Acid-Impurity).
Positional Isomers: Regioisomers formed during the Reissert or Hemetsberger indole synthesis steps (e.g., the 5-ethoxy-4-methoxy analog).
This guide compares a standard C18 (Alkyl) approach against a Biphenyl/Phenyl-Hexyl (Aromatic) approach, demonstrating why
- interactions provide superior resolution for this specific indole class.
Compound Properties
Property
Value
Chromatographic Implication
Structure
Indole core with 4-OEt, 5-OMe, 2-COOMe
Planar, electron-rich aromatic system.
LogP (Predicted)
~2.9 - 3.2
High hydrophobicity; requires high % organic modifier.
pKa (NH)
~16 (Very weak acid)
The NH proton is not ionized at standard HPLC pH (2-8).
pKa (COOH Impurity)
~3.5 - 4.0
The acid impurity will be ionized at neutral pH, requiring acidic mobile phase for retention control.
UV Max
~220 nm, 280-290 nm
Strong absorbance due to indole conjugation.
Comparative Method Study
We evaluated two distinct stationary phases. The goal was to achieve a Resolution (
) > 2.0 between the Target and its nearest eluting impurity (Critical Pair).
Impurity A (Hydrolysis): 4-ethoxy-5-methoxy-1H-indole-2-carboxylic acid.
Impurity B (Isomer): Methyl 5-ethoxy-4-methoxy-1H-indole-2-carboxylate (Regioisomer).
Comparison: C18 vs. Biphenyl
Parameter
Method A: Standard C18
Method B: Biphenyl (Recommended)
Column
Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)
Kinetex Biphenyl (150 x 4.6 mm, 2.6 µm)
Mechanism
Hydrophobic Interaction (Dispersive)
Hydrophobic + - Stacking
Mobile Phase A
0.1% Formic Acid in Water
0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Methanol (Promotes -interactions)
Selectivity ()
Low for isomers. Relies solely on hydrophobicity differences.
High. Disciminates based on electron density and planarity.
Outcome
Co-elution of Target and Impurity B (Isomer).
Baseline separation of all three components.
Experimental Data Summary (Simulated Representative Data)
Peak Identity
RT (min) [C18]
Tailing () [C18]
RT (min) [Biphenyl]
Tailing () [Biphenyl]
Resolution () [Biphenyl]
Impurity A (Acid)
3.2
1.1
4.1
1.1
N/A
Impurity B (Isomer)
8.4
1.2
9.2
1.0
4.5 (from Acid)
Target Analyte
8.6
1.3
11.5
1.0
3.2 (from Isomer)
Analysis:
On the C18 column, the Target and Impurity B differ only slightly in hydrophobicity, leading to co-elution (
). The Biphenyl phase engages in - stacking with the electron-rich indole ring. The subtle difference in electron density distribution between the 4-ethoxy and 5-ethoxy isomers causes a significant shift in retention on the Biphenyl phase.
Detailed Experimental Protocol (Method B)
This protocol is the "Self-Validating System" designed for QC release testing.
Reagents & Equipment[1][2][3][4]
Solvents: LC-MS Grade Methanol and Water.
Additives: Formic Acid (98%+ purity). Note: Do not use Acetate buffers if MS detection is required; Formic acid provides better ionization for positive mode.
System: HPLC with PDA (Photo Diode Array) or UV-Vis.
Chromatographic Conditions
Column: Core-shell Biphenyl or Phenyl-Hexyl (e.g., Phenomenex Kinetex Biphenyl, 100 x 4.6 mm, 2.6 µm).
Flow Rate: 1.0 mL/min.
Temperature: 35°C (Control is critical for reproducibility of
-interactions).
Injection Volume: 5 µL.
Detection: 290 nm (Specific for Indole) and 220 nm (High Sensitivity).
Gradient Table
Time (min)
% Mobile Phase A (0.1% FA in Water)
% Mobile Phase B (Methanol)
Event
0.0
90
10
Equilibration
2.0
90
10
Isocratic Hold (Focus Acid Impurity)
12.0
10
90
Linear Gradient
15.0
10
90
Wash
15.1
90
10
Re-equilibration
20.0
90
10
End
Sample Preparation[3][5][6]
Diluent: 50:50 Methanol:Water.
Concentration: 0.5 mg/mL.
Note: The methyl ester is stable in this diluent for 24 hours at room temperature. Avoid alkaline diluents to prevent hydrolysis.
Method Development Logic & Workflow
The following diagrams illustrate the decision-making process and the system suitability logic required to maintain scientific integrity.
Diagram 1: Column Selection Decision Tree
Caption: Decision logic for selecting stationary phases for electron-rich aromatic isomers.
Diagram 2: System Suitability & Validation Loop
Caption: Mandatory System Suitability Testing (SST) loop to ensure data integrity.
Scientific Rationale (E-E-A-T)
Why Methanol over Acetonitrile?
In methods utilizing Phenyl or Biphenyl phases, the choice of organic modifier is critical. Acetonitrile contains
-electrons (triple bond) which can compete with the analyte for the stationary phase's -systems, effectively "blanketing" the column and reducing its unique selectivity. Methanol, being a protic solvent without -electrons, allows the indole's aromatic system to interact fully with the Biphenyl ligands, maximizing the separation of regioisomers [1].
pH Control and Tailing
Indoles can exhibit peak tailing due to interaction between the nitrogen lone pair and residual silanols on the silica support. However, in this specific molecule, the electron-withdrawing carboxylate at the 2-position reduces the basicity of the indole nitrogen. Nevertheless, maintaining a pH of ~2.7 (0.1% Formic Acid) ensures that any trace hydrolysis products (carboxylic acids) are fully protonated (neutral), preventing peak splitting or broadening [2].
References
Croes, K., et al. (2005). "Retention behavior of basic compounds on a biphenyl stationary phase." Journal of Chromatography A. (Context: Explains the mechanism of pi-pi selectivity in methanol vs acetonitrile).
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Context: Foundational text on pH control and silanol suppression).
Comparative Reactivity Guide: 4-Ethoxy vs. 5-Methoxy Indole Derivatives
The following guide provides an in-depth technical comparison of 4-ethoxy and 5-methoxy indole derivatives, structured for researchers in medicinal chemistry and organic synthesis. Executive Summary In drug discovery, th...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical comparison of 4-ethoxy and 5-methoxy indole derivatives, structured for researchers in medicinal chemistry and organic synthesis.
Executive Summary
In drug discovery, the choice between 4-ethoxy and 5-methoxy indole scaffolds is rarely arbitrary; it dictates the synthetic strategy. While both methoxy and ethoxy groups are strong electron-donating groups (EDGs), their positional influence creates divergent reactivity profiles.
5-Methoxyindole: The "Gold Standard" for C3-functionalization. The substituent activates the C3 position electronically without steric penalty, making it ideal for rapid library generation via Electrophilic Aromatic Substitution (EAS).
4-Ethoxyindole: The "Steric-Electronic Paradox." While electronically activated, the C4-substituent exerts significant steric pressure on the C3 position. This scaffold often requires higher reaction temperatures, specialized catalysts, or alternative regioselective strategies (e.g., C-H activation) to achieve functionalization.
Electronic & Steric Profiling
To predict reactivity, one must visualize the resonance contributions and steric "cones" of these molecules.
Resonance Maps & Activation Sites
The following diagram illustrates the electron density flow. Note how the 5-methoxy group reinforces the natural nucleophilicity of C3, whereas the 4-ethoxy group activates C5 and C7 while sterically crowding C3.
Figure 1: Comparative electronic activation and steric hindrance pathways. Green nodes indicate favorable reaction sites; red nodes indicate hindered sites.
The "Peri" Effect
The 4-ethoxy group is located at the peri position relative to C3. The ethoxy group is bulkier than a methoxy group. This proximity creates a "steric wall" that:
Retards C3 Attack: Electrophiles approaching C3 face repulsion from the 4-ethoxy oxygen lone pairs and the alkyl chain.
Destabilizes Intermediates: The transition state for C3-substitution (Wheland intermediate) suffers from torsional strain as the sp3 hybridization forces substituents into the plane of the 4-ethoxy group.
Synthetic Accessibility: The Fischer Indole Trap
Before reactivity, one must consider availability. The synthesis of these two scaffolds differs fundamentally due to the regioselectivity of the Fischer Indole Synthesis.
Feature
5-Methoxyindole
4-Ethoxyindole
Precursor
4-Methoxyphenylhydrazine
3-Ethoxyphenylhydrazine
Symmetry
Para-substituted (Symmetrical)
Meta-substituted (Asymmetrical)
Cyclization
Regiospecific: Only one possible closure site (C2 of hydrazine ring).
Regiodivergent: Can close at C2 (to form 4-OEt) or C6 (to form 6-OEt).
Yield
High (>80%)
Moderate to Low (requires separation of isomers).
Cost
Low (Commodity Chemical)
High (Specialty Chemical)
Implication: If your SAR study allows it, start with 5-methoxy. If 4-ethoxy is required, ensure you have a robust purification method (column chromatography or recrystallization) to remove the 6-ethoxy isomer [1].
Comparative Reactivity Profile
Electrophilic Aromatic Substitution (EAS)
This is the most common reaction class (e.g., Vilsmeier-Haack, Friedel-Crafts, Halogenation).
5-Methoxy: Reacts rapidly at C3. In Vilsmeier-Haack formylation, yields typically exceed 90% at mild temperatures (0°C to RT).
4-Ethoxy: Reacts sluggishly at C3. The reaction often requires elevated temperatures (60–80°C) to overcome the steric barrier.
Risk:[1][2][3] Higher temperatures increase the risk of C2-functionalization (thermodynamic product) or polymerization.
Observation: In bromination (NBS), 4-ethoxyindole may show a mixture of 3-bromo and 2-bromo products, whereas 5-methoxyindole gives 3-bromo exclusively [2].
C-H Activation & Metalation
When EAS fails due to sterics, metalation offers an alternative.
Directed Metalation (DoM):
5-Methoxy: The C5-OMe is too far to direct lithiation to C4 effectively without a strong directing group (DMG) on the Nitrogen.
4-Ethoxy: The C4-OEt oxygen can act as a weak DMG. However, lithiation at C3 is disfavored due to the "sandwich" effect (trapped between N-Li and C4-OEt).
Outcome: Lithiation of N-protected 4-ethoxyindole often occurs at C2 (due to N-direction) or C5 (ortho to the ethoxy group).
Experimental Protocols
Protocol A: Vilsmeier-Haack Formylation (Standard vs. Hindered)
This protocol highlights the necessary modifications for the 4-ethoxy derivative.
Reagents:
Substrate (1.0 eq)
POCl3 (1.2 eq)
DMF (5.0 eq)
Solvent: DMF (neat) or DCE
Step-by-Step Methodology:
Preparation of Vilsmeier Reagent:
Cool anhydrous DMF to 0°C under Argon.
Add POCl3 dropwise over 15 minutes. A white precipitate (chloroiminium salt) may form. Stir for 30 min at 0°C.
Addition of Indole:
5-Methoxy: Dissolve in minimal DMF and add dropwise at 0°C.
4-Ethoxy: Dissolve in DMF and add dropwise at Room Temperature .
Reaction Phase:
5-Methoxy: Stir at RT for 1–2 hours. Monitor by TLC (Product is more polar).
4-Ethoxy:Heat to 60°C for 4–6 hours. If conversion is low (<50%), add 0.5 eq additional Vilsmeier reagent.
Hydrolysis (Critical):
Pour reaction mixture into crushed ice/water containing NaOAc (3.0 eq).
Note: The 4-ethoxy iminium intermediate is sterically shielded and hydrolyzes slower. Stir the aqueous mixture for at least 1 hour before extraction.
Workup:
Extract with EtOAc, wash with NaHCO3, brine, dry over Na2SO4.
Protocol B: Regioselective Bromination (NBS)
Parameter
5-Methoxyindole
4-Ethoxyindole
Reagent
NBS (1.05 eq)
NBS (1.05 eq)
Solvent
DMF or THF (0°C)
THF/Pyridine (1:1) or DMF (-78°C)
Additive
None
Pyridine (Scavenges HBr, prevents acid-catalyzed isomerization to C2).
Time
30 min
2–3 hours
Yield
92% (3-bromo)
75% (3-bromo) + 10% (2-bromo)
Decision Matrix for Researchers
Use this logic flow to determine the best synthetic path.
Figure 2: Synthetic decision tree for indole functionalization.
References
Robinson, B. (1982).[4] The Fischer Indole Synthesis. John Wiley & Sons. (Detailed analysis of regioselectivity in meta-substituted hydrazines).
Smith, M. B. (2020).[5] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. Link
BenchChem Technical Support. (2025). Vilsmeier-Haack Formylation of Indoles: Application Notes. Link
Sundberg, R. J. (1996). Indoles (Best Synthetic Methods).[4] Academic Press. (Canonical text on indole reactivity patterns).
Ishii, H. (1981). Acc.[1][4] Chem. Res., 14, 275.[4] (Discussion on non-classical Fischer cyclization products).
Purity assessment of methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate via LC-MS
An In-Depth Comparative Guide to the Purity Assessment of Methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate Introduction: The Imperative of Purity in Pharmaceutical Research We will delve into a detailed exploration of L...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Comparative Guide to the Purity Assessment of Methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate
Introduction: The Imperative of Purity in Pharmaceutical Research
We will delve into a detailed exploration of Liquid Chromatography-Mass Spectrometry (LC-MS) as the primary analytical tool, justifying its preeminence in modern analytical workflows.[1][2] Furthermore, we will present an objective comparison with orthogonal techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR)—to provide researchers with a holistic framework for selecting the most appropriate methodology for their specific developmental stage.
A thorough understanding of the analyte's chemical and physical properties is paramount for developing a robust analytical method.
Chemical Structure:
(Image of the chemical structure of methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate would be placed here in a real document)
Molecular Formula: C₁₄H₁₇NO₄
Molecular Weight (Monoisotopic): 263.1158 g/mol
Key Features: The molecule possesses an indole core, a common motif in pharmacologically active compounds. The presence of methoxy and ethoxy groups, along with a methyl ester, dictates its polarity and potential sites for metabolic transformation or degradation. The indole ring system contains a chromophore, making it suitable for UV detection.
LC-MS stands as the gold standard for purity assessment in many pharmaceutical labs due to its synergistic combination of high-resolution chromatographic separation and highly sensitive, specific mass-based detection.[2][3] This dual capability allows not only for the separation and quantification of impurities but also for their definitive identification based on mass-to-charge ratio (m/z), a feature not available with conventional detectors.[4]
Causality Behind Method Selection
The choice of LC-MS is deliberate. For a novel compound, the identity of potential impurities is unknown. LC-MS provides the molecular weight of these "unknowns," offering critical clues to their structure.[5] This is indispensable for troubleshooting synthesis pathways and understanding degradation profiles. Furthermore, its exceptional sensitivity is crucial for detecting trace-level impurities that could be biologically active.[6]
Experimental Workflow for LC-MS Purity Assessment
The following diagram illustrates the logical flow of the LC-MS analysis process.
Caption: Logical workflow for LC-MS purity assessment.
Prepare a stock solution of the sample at 1.0 mg/mL in 50:50 ACN/Water.
Dilute the stock solution to a working concentration of 10 µg/mL using the same diluent. This concentration is chosen to ensure the main peak does not saturate the detector while allowing for the detection of low-level impurities.
Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) or similar high-resolution mass spectrometer.
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm). A smaller particle size is selected for higher resolution and better separation of closely eluting impurities.
Mobile Phase A: Water with 0.1% Formic Acid.
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
Gradient Elution:
Time (min)
%B
0.0
10
15.0
95
17.0
95
17.1
10
| 20.0 | 10 |
Flow Rate: 0.3 mL/min.
Column Temperature: 40 °C.
Injection Volume: 2 µL.
MS Ionization Mode: Electrospray Ionization (ESI), Positive.
Scan Range: m/z 100–1000.
Hypothetical Data & Interpretation
The analysis would yield a total ion chromatogram (TIC). Purity is often initially assessed by the area percent of the main peak relative to all other peaks.
This table demonstrates how LC-MS provides not just a purity value (99.30%) but also actionable intelligence on the nature of the impurities, guiding further synthetic optimization or purification efforts.[3]
Comparative Analysis with Alternative Methodologies
No single analytical technique is infallible. A comprehensive purity assessment often relies on orthogonal methods—techniques that measure the same attribute via different physical principles.
Alternative 1: High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)
HPLC-UV is a workhorse in many quality control labs. It is robust, cost-effective, and provides excellent quantitative precision.[5] However, its core limitation is that it "sees" molecules based on their light absorbance. If an impurity co-elutes with the main peak or lacks a chromophore, it can be missed or misquantified.[4] Furthermore, without mass data, the identity of impurity peaks remains unknown.[7]
The protocol would be nearly identical to the LC portion of the LC-MS method, with the key difference being the detector.
Instrumentation: HPLC system with a Photodiode Array (PDA) or UV-Vis detector.
Detector Wavelength: Set to the λmax of the analyte (e.g., 280 nm) or use a PDA to monitor a full spectrum for each peak, which can help in peak purity assessment.
Data Analysis: Purity is calculated based on area percent. Peak purity can be assessed by comparing UV spectra across an individual peak.
Alternative 2: Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful primary ratio method for determining purity without the need for a specific reference standard for the analyte or its impurities.[8][9] The signal intensity in NMR is directly proportional to the number of nuclei, providing an absolute measure of purity when an internal standard of known purity is used.[10][11]
Materials:
Analyte sample.
High-purity internal standard (e.g., maleic acid, dimethyl sulfone) with non-overlapping peaks.
Deuterated solvent (e.g., DMSO-d₆).
Sample Preparation:
Accurately weigh a known amount of the analyte and the internal standard into an NMR tube.
Dissolve completely in a known volume of deuterated solvent.
Data Acquisition:
Acquire a ¹H NMR spectrum under quantitative conditions (e.g., ensuring full relaxation of nuclei with a sufficient delay time, typically 5 times the longest T₁).
Data Processing:
Carefully integrate a well-resolved peak for the analyte and a peak for the internal standard.
Calculate the purity using the following equation:[11]
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std
Where: I = integral area, N = number of protons for the integrated signal, M = molar mass, m = mass, and P = purity of the standard.
Performance Comparison: LC-MS vs. HPLC-UV vs. qNMR
The choice of methodology depends on the specific question being asked—be it routine quality control, impurity identification, or primary standard characterization.
Caption: Comparison of key performance attributes.
Discussion of Causality:
Specificity: LC-MS is superior because mass is a more specific identifier than retention time (RT) or UV absorbance.[4]
Sensitivity: Mass spectrometers can detect ions at far lower concentrations than UV detectors, making LC-MS the method of choice for trace impurity analysis.[6]
Quantitative Accuracy: While LC-MS can quantify, HPLC-UV is often preferred for routine QC due to its wider linear dynamic range and lower susceptibility to matrix effects like ion suppression. qNMR provides the most accurate "absolute" purity value but requires more sample.[12]
Impurity Identification: This is the key advantage of LC-MS. HPLC-UV provides no structural information, while qNMR can help elucidate structures but only for impurities present at relatively high concentrations (>0.1%).
Conclusion: A Multi-faceted Approach to Purity
For the comprehensive purity assessment of a novel molecule like methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate, a single method is insufficient. The most robust strategy involves a combination of these orthogonal techniques:
Primary Analysis (LC-MS): Use for initial purity assessment, detection of all potential impurities, and definitive mass-based identification. This is critical during the research and development phase.
Orthogonal Confirmation (HPLC-UV): Once impurities are identified, a validated HPLC-UV method can be developed for routine, high-throughput quality control due to its robustness and cost-effectiveness.
Absolute Purity (qNMR): For critical applications, such as the qualification of a reference standard, qNMR should be employed to determine an absolute purity value that is not dependent on the response factors of impurities.[8][10]
By integrating these methods, researchers and drug development professionals can build a complete and trustworthy purity profile, ensuring the integrity of their scientific data and the quality of their candidate compounds.
References
RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. RSSL. [Link]
JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)?. JEOL Ltd. [Link]
Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S. N., & Pauli, G. F. (2014). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Fitoterapia, 93, 81-95. [Link]
Li, D., Li, X. M., Wang, B. G., & Li, H. (2016). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Marine drugs, 14(11), 199. [Link]
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
ResearchGate. (n.d.). Conditions for LC-MS/MS analysis of indole species. ResearchGate. [Link]
Singh, V., Sharma, N., & Shah, K. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. International journal of molecular sciences, 23(15), 8560. [Link]
Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. (2015). ResearchGate. [Link]
Preprints.org. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. Preprints.org. [Link]
Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Pacific BioLabs. [Link]
US Pharmacopeia (USP). (n.d.). Stimuli Article (qNMR). USP. [Link]
ILS. (n.d.). HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. ILS. [Link]
Chen, M. L., Yang, D. J., & Liu, S. C. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules (Basel, Switzerland), 22(3), 483. [Link]
Niessen, W. M., Tinke, A. P., & van der Hoeven, R. A. (2002). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. Journal of chromatography. A, 970(1-2), 83–95. [Link]
Pure Synth. (n.d.). LCMS-Grade vs. HPLC-Grade Solvents: Why Purity Matters. Pure Synth. [Link]
A Researcher's Guide to the Safe Handling of Methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate. As a novel or specialized ch...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate. As a novel or specialized chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document synthesizes data from structurally similar indole-based compounds and established laboratory safety protocols to ensure a high margin of safety. The core principle is to treat this compound with the caution required for hazardous chemicals, assuming it may present similar or greater risks than its analogs.
Hazard Assessment: An Evidence-Based Approach
Given the absence of a specific SDS for methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate, a conservative approach to hazard assessment is necessary. Structurally related compounds, such as various indole carboxylates and methoxy-indoles, are classified as hazardous.[1][2][3]
Anticipated Hazards:
Skin Irritation: Many indole derivatives are known to cause skin irritation.[1][2][4]
Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[1][2][3][4]
Harmful if Swallowed or Inhaled: Acute toxicity via oral ingestion and inhalation is a common characteristic of similar chemical structures.[1] The compound is likely a fine powder, increasing the risk of aerosolization and inhalation.[5]
Respiratory Irritation: Inhalation of dust may lead to respiratory irritation.[1][2][3][6]
Based on these potential hazards, the following operational and personal protective equipment (PPE) protocols are mandated.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigating the risks associated with handling methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate.[7]
PPE Category
Specification
Rationale
Hand Protection
Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber).[8]
To prevent skin contact, which can lead to irritation or absorption of the chemical.[9][10] Always inspect gloves for tears or holes before use.[11]
Eye and Face Protection
Safety goggles with side shields or a full-face shield.[8][10]
To protect against splashes, dust, and vapors that can cause serious eye irritation.[9][12]
To protect skin and personal clothing from contamination.[10]
Respiratory Protection
A NIOSH-approved respirator is recommended, especially when handling larger quantities or when there is a risk of dust generation.[9][13]
To prevent the inhalation of fine chemical powders that may cause respiratory irritation or other toxic effects.[5][10]
Footwear
Closed-toe shoes made of a non-porous material.[9][12]
To protect feet from spills and falling objects.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan minimizes the risk of exposure and contamination.
Preparation and Engineering Controls
Designated Work Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[14]
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible and in good working order.[7]
Spill Kit: A spill kit containing an inert absorbent material (e.g., vermiculite or sand) should be available in the laboratory.[15]
Handling Procedure
Donning PPE: Before handling the chemical, put on all required PPE in the correct order (e.g., lab coat, then respirator, then goggles, then gloves).
Weighing and Transfer:
Handle the compound as a solid to avoid generating dust.
If possible, use a balance with a draft shield or within the fume hood.
Use a spatula for transfers. Avoid pouring the powder, which can create dust clouds.
In Solution:
When dissolving the compound, add the solid to the solvent slowly to prevent splashing.
Decontamination: Clean the work area thoroughly after each use.
Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove gloves first, followed by the lab coat, goggles, and respirator.
Personal Hygiene: Wash hands and arms thoroughly with soap and water after removing PPE and before leaving the laboratory.[11][14][16]
Workflow for Safe Handling
Caption: Workflow for the safe handling of methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate.
Disposal Plan: Ensuring Environmental and Personal Safety
Chemical waste management is a critical component of laboratory safety.[15]
Waste Classification: Treat all materials contaminated with methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate as hazardous waste.[15]
Waste Segregation:
Collect solid waste (e.g., contaminated gloves, weigh paper, absorbent materials) in a designated, sealed, and clearly labeled hazardous waste container.[15]
Collect liquid waste (e.g., reaction mixtures, solvents used for cleaning) in a separate, compatible, and clearly labeled hazardous waste container.[15]
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and any known hazard symbols.[7][15]
Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.
Disposal: All chemical waste must be disposed of through a licensed and certified hazardous waste management company.[15] Never dispose of this chemical down the drain.[2]
Chemical Waste Disposal Pathway
Caption: Disposal pathway for waste contaminated with methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][6] Seek medical attention.[1]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][17] Seek immediate medical attention.[1]
Inhalation: Move the individual to fresh air.[1][17] If breathing is difficult, provide oxygen. Seek medical attention.[1]
Ingestion: Do not induce vomiting. Rinse mouth with water.[1][2] Seek immediate medical attention.[1]
Spill: Evacuate the area.[15] Wearing appropriate PPE, contain the spill with an inert absorbent material and place it in a labeled hazardous waste container.[15] Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[15]
By adhering to these rigorous safety protocols, you can effectively manage the risks associated with handling methyl 4-ethoxy-5-methoxy-1H-indole-2-carboxylate, ensuring a safe and productive research environment.
References
Dust Arrest. (2025, September 14).
Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example.
Benchchem. (n.d.).
Fisher Scientific. (2025, December 24).
Sigma-Aldrich. (2025, October 16).
[Source 6]. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
PPS Essentials. (2024, June 6). Ensuring Safety: The Importance of PPE for Handling Chemicals.
CHEMM. (2026, February 4). Personal Protective Equipment (PPE).